11-Aminoundecanoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
11-aminoundecanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |
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InChI Key |
GUOSQNAUYHMCRU-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CCCCCN)CCCCC(=O)O | |
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Molecular Formula |
C11H23NO2 | |
| Record name | 11-AMINOUNDECANOIC ACID | |
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Related CAS |
25587-80-8 | |
| Record name | 11-Aminoundecanoic acid homopolymer | |
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DSSTOX Substance ID |
DTXSID5020077 | |
| Record name | 11-Aminoundecanoic acid | |
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Molecular Weight |
201.31 g/mol | |
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Physical Description |
11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | 11-AMINOUNDECANOIC ACID | |
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| Record name | Undecanoic acid, 11-amino- | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 11-AMINOUNDECANOIC ACID | |
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CAS No. |
2432-99-7, 25035-04-5, 25587-80-8 | |
| Record name | 11-AMINOUNDECANOIC ACID | |
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| Record name | Aminoundecanoic acid | |
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| Record name | 11-Aminoundecanoic acid | |
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| Record name | Undecanoic acid, 11-amino-, homopolymer | |
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| Record name | 11-AMINOUNDECANOIC ACID | |
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| Record name | Undecanoic acid, 11-amino- | |
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| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |
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| Record name | 11-AMINOUNDECANOIC ACID | |
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Melting Point |
374 to 378 °F (NTP, 1992) | |
| Record name | 11-AMINOUNDECANOIC ACID | |
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Foundational & Exploratory
11-Aminoundecanoic acid CAS number and molecular formula
An In-depth Technical Guide to 11-Aminoundecanoic Acid
Core Substance Identification
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 201.31 g/mol | [3][4][5] |
| Appearance | White crystalline solid or powder | [1][4][5] |
| Melting Point | 188–191 °C | [1] |
| Density | 1.1720 g/cm³ | [1][4] |
| Water Solubility | 800 - 850 mg/L at 25°C | [4] |
| pKa (amine) | 11.15 | [6] |
| pKa (carboxylate) | 4.55 | [6] |
| Log Kow | -0.16 | [4] |
Synthesis and Purification
This compound is primarily produced industrially from castor oil.[4] The multi-step synthesis process is a cornerstone of its production for applications such as the manufacturing of Polyamide 11.
Experimental Protocols
1. Synthesis of this compound via Ammonolysis of 11-Bromoundecanoic Acid
This protocol is adapted from described laboratory and patented synthesis methods.[1][4][6]
-
Materials:
-
11-Bromoundecanoic acid
-
Aqueous ammonia (B1221849) solution (32%)
-
Deionized water
-
Jacketed glass reactor with a mechanical stirrer
-
Temperature control system (e.g., circulating bath)
-
-
Procedure:
-
Cool the jacketed reactor to 0°C.
-
Charge the reactor with 660 g of 32% aqueous ammonia.
-
Begin stirring the ammonia solution at 400 rpm.
-
Melt 110 g of 11-bromoundecanoic acid by heating it to 90°C.
-
Add the molten 11-bromoundecanoic acid dropwise to the stirred ammonia solution. Maintain the reaction at atmospheric pressure.
-
After the addition is complete, raise the temperature setpoint of the reaction mixture to 22°C.
-
Implement a gradual temperature increase from 22°C to 32°C over approximately 75 hours, with stationary phases of 12.5 hours at 22°C, 24°C, 26°C, 28°C, 30°C, and 32°C to ensure complete reaction and minimize side-product formation.
-
Upon completion, heat the mixture to 100°C to remove excess ammonia.
-
The resulting product is crude this compound, which can be purified by recrystallization.
-
2. Purification by Recrystallization
This protocol is based on described methods for refining crude this compound.[7][8]
-
Materials:
-
Crude this compound
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add deionized water in a 1:10 mass ratio (e.g., 10 g of crude product in 100 mL of water).
-
Heat the suspension to 100°C while stirring until the solid is completely dissolved.
-
Maintain the solution at this temperature for 90 minutes.
-
Remove the heat source and allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a vacuum oven to obtain pure this compound.
-
Applications in Research and Development
This compound is a versatile molecule with applications ranging from polymer science to the development of functional materials and therapeutics. Its bifunctional nature, possessing both an amine and a carboxylic acid group separated by a flexible alkyl chain, is key to its utility.
Representative Experimental Protocol: Formation of a Low Molecular Weight Gelator
N-acyl derivatives of this compound have been shown to be effective low molecular weight gelators for both water and organic solvents.[5][9][10] The following is a representative protocol for the synthesis of an N-lauroyl derivative, which can act as a gelator.
-
Materials:
-
This compound
-
Lauroyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolution: Dissolve this compound in an aqueous solution of NaOH in a round-bottom flask, placed in an ice bath.
-
Acylation: While stirring vigorously, slowly add a solution of lauroyl chloride in dioxane to the flask.
-
Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by stirring at room temperature overnight.
-
Acidification: Acidify the reaction mixture with HCl to precipitate the N-lauroyl-11-aminoundecanoic acid.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Gelation Test: To test for gelation, place a small amount of the dried product in a vial with a chosen solvent (e.g., toluene). Heat the mixture until the solid dissolves, then allow it to cool to room temperature. A stable gel is formed if the solvent no longer flows when the vial is inverted.
-
Safety and Handling
This compound has low acute toxicity, but appropriate safety measures should always be followed in a laboratory setting.
| Hazard Aspect | Observation | Recommendations |
| Acute Oral Toxicity | LD50 > 14700 mg/kg (rat) | Low toxicity. In case of ingestion, dilute with water. Do not induce vomiting. |
| Acute Dermal Toxicity | LD0 > 2000 mg/kg (rat) | Low toxicity. Wash skin with soap and water after handling. |
| Skin Irritation | Non-irritating | Wear protective gloves to avoid contact. |
| Eye Irritation | Slight transient irritation | Wear safety glasses or goggles. |
| Inhalation | Dust may cause respiratory irritation | Handle in a well-ventilated area or use local exhaust ventilation. |
| Sensitization | Not a skin sensitizer | N/A |
| Genotoxicity | Not expected to be genotoxic | N/A |
| Carcinogenicity | Not expected to be carcinogenic | N/A |
This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.
References
- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. Method for preparing this compound by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound: a versatile unit for the generation of low molecular weight gelators for water and organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 7. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of 11-Aminoundecanoic Acid from Castor Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 11-aminoundecanoic acid, a crucial monomer for the production of Polyamide 11 (Nylon-11) and a valuable building block in pharmaceutical and fine chemical synthesis. The process begins with castor oil, a renewable triglyceride rich in ricinoleic acid, and proceeds through a five-step chemical transformation. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the process workflow and key reaction mechanisms.
Overall Synthesis Workflow
The conversion of castor oil into this compound is a well-established industrial process.[1] The synthesis pathway involves five key chemical transformations:
-
Transesterification: Castor oil undergoes methanolysis to produce methyl ricinoleate (B1264116).
-
Pyrolysis: Methyl ricinoleate is subjected to thermal cracking to yield methyl 10-undecenoate and heptanal (B48729).
-
Hydrolysis: Methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.
-
Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide to form 11-bromoundecanoic acid.
-
Amination: 11-bromoundecanoic acid is reacted with ammonia (B1221849) to produce the final product, this compound.
The following diagram illustrates the overall workflow of this synthesis:
Experimental Protocols and Data
This section provides detailed experimental methodologies and quantitative data for each step of the synthesis.
Step 1: Transesterification of Castor Oil to Methyl Ricinoleate
The initial step involves the conversion of the triglycerides in castor oil to their corresponding methyl esters through transesterification with methanol (B129727). This reaction can be catalyzed by either alkaline catalysts or enzymes.
Table 1: Quantitative Data for Transesterification of Castor Oil
| Parameter | Alkaline Catalysis | Enzymatic Catalysis (Novozym 435) |
| Catalyst | Sodium methoxide (B1231860) or Potassium hydroxide (B78521) | Immobilized Candida antarctica lipase |
| Methanol to Oil Molar Ratio | 9:1 to 12:1 | 6:1 |
| Catalyst Concentration | 0.625 wt% KOH | 2 wt% of oil |
| Temperature | 45-65°C | 50°C |
| Reaction Time | 45-90 minutes | 24 hours |
| Yield | 97.9% - 98.49% | 97% |
| Reference(s) | [2] | [3][4] |
Experimental Protocol (Alkaline Catalysis):
-
To a batch reactor, add 100 ml of castor oil and heat to the desired reaction temperature (e.g., 45°C).[2]
-
Prepare a solution of potassium hydroxide (0.625 wt% of the oil) in methanol (9:1 molar ratio to oil).[2]
-
Add the methanolic KOH solution to the heated castor oil while stirring at a constant speed (e.g., 460 ±10 rpm).[5]
-
Maintain the reaction temperature and stirring for the desired reaction time (e.g., 90 minutes).[2]
-
After the reaction is complete, transfer the mixture to a separating funnel and allow the glycerol (B35011) layer to settle overnight.
-
Separate the upper methyl ester layer.
-
Wash the methyl ester layer with a 2.5% (w/w) sulfuric acid solution followed by distilled water until the washings are neutral.[6]
-
Dry the washed methyl ester layer at 150°C for 2 hours to remove residual water and methanol.[6]
Step 2: Pyrolysis of Methyl Ricinoleate
The pyrolysis or thermal cracking of methyl ricinoleate cleaves the molecule to produce methyl 10-undecenoate and heptanal.[1] This is a high-temperature process carried out in a specialized reactor.
Table 2: Quantitative Data for Pyrolysis of Methyl Ricinoleate
| Parameter | Value | Reference(s) |
| Preheating Temperature | 350 - 500°C | [7][8] |
| Pyrolysis Temperature | 520 - 575°C | [9][10][11] |
| Residence Time | 17 - 32 seconds | [10] |
| Feed Composition | 75% Methyl Ricinoleate, 25% Water | [9][10] |
| Yield of Methyl 10-undecenoate | 46.7 - 56.1 wt% | [7][11] |
| Yield of Heptanal | 20.7 - 60.2 wt% | [10][11] |
Experimental Protocol (Pilot-Plant Scale):
-
Prepare a feed mixture of 75% purified methyl ricinoleate and 25% distilled water.[9][10]
-
Preheat the feed to 500°C.[8]
-
Introduce the preheated feed into a continuous pilot-plant scale pyrolysis reactor at a mass flow rate of 400 g/h.[9][10]
-
Maintain the pyrolysis reactor temperature at 560-575°C.[9][10]
-
The residence time in the reactor is typically between 17 and 32 seconds.[10]
-
The resulting bio-oil containing methyl undecenoate and heptanal is collected and subjected to fractional distillation for separation and purification of the desired products.
Step 3: Hydrolysis of Methyl 10-undecenoate
The ester group of methyl 10-undecenoate is hydrolyzed to a carboxylic acid to form 10-undecenoic acid. This is typically achieved through saponification with a base followed by acidification.
Table 3: Quantitative Data for Hydrolysis of Methyl 10-undecenoate
| Parameter | Value | Reference(s) |
| Reagent | Aqueous Sodium Hydroxide | [12] |
| Temperature | 333 K (60°C) | [12] |
| Reaction System | Long narrow tubular reactor | [12] |
| Outcome | Saponification rate is significantly enhanced compared to batch reactors. | [12] |
Experimental Protocol (Saponification and Acidification):
-
Charge a reactor with methyl 10-undecenoate and an aqueous solution of sodium hydroxide.
-
Heat the mixture to facilitate the saponification reaction, converting the methyl ester to the sodium salt of undecenoic acid. The use of a long narrow tubular reactor at 60°C has been shown to be highly efficient.[12]
-
After the reaction is complete, cool the mixture.
-
Acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the 10-undecenoic acid.
-
Extract the 10-undecenoic acid with an organic solvent like ether.
-
Wash the organic extracts with water until the aqueous phase is neutral (pH 5-6).[11]
-
Dry the organic layer over anhydrous sodium sulfate.[11]
-
Remove the solvent by evaporation, and purify the residual oil by fractional distillation.[11]
-
Further purification can be achieved by crystallization from a solvent such as petroleum ether.[11]
Step 4: Hydrobromination of 10-Undecenoic Acid
This step involves the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid. This reaction is a free-radical addition, typically initiated by peroxides, to yield 11-bromoundecanoic acid.
Table 4: Quantitative Data for Hydrobromination of 10-Undecenoic Acid
| Parameter | Value | Reference(s) |
| Reagent | Hydrogen Bromide (HBr) | [13][14] |
| Initiator | Peroxides (e.g., ROOR) or UV radiation | [13][14] |
| Solvent | Toluene (B28343) | [15] |
| Temperature | 0 - 30°C | [15] |
| Molar Ratio (HBr:Undecenoic Acid) | 1.05:1 to 1.6:1 | [15][16] |
| Yield | 80 - 100% | [16] |
Experimental Protocol (Free-Radical Hydrobromination):
-
Dissolve 10-undecenoic acid in toluene in a suitable reaction vessel.[15]
-
Cool the solution to a temperature between -5°C and 0°C.[15]
-
In a separate apparatus, generate hydrogen bromide gas or use a solution of HBr.
-
In the presence of a radical initiator (e.g., a peroxide), bubble the hydrogen bromide gas through the cooled solution of 10-undecenoic acid. The reaction temperature should be maintained between 0°C and 30°C.[15]
-
The molar ratio of HBr to undecenoic acid should be approximately 1.05:1.[15]
-
After the reaction is complete, the resulting solution containing 11-bromoundecanoic acid can be subjected to freezing crystallization at temperatures ranging from -4°C to -16°C to isolate the product.[15]
-
The crystallized product is then filtered.[15]
Mechanism of Anti-Markovnikov Hydrobromination:
The anti-Markovnikov regioselectivity is a hallmark of the free-radical addition mechanism. The process is initiated by the homolytic cleavage of a peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the terminal carbon of the alkene, forming the more stable secondary radical, which subsequently abstracts a hydrogen atom from another HBr molecule to yield the final product and propagate the chain reaction.
Step 5: Amination of 11-Bromoundecanoic Acid
The final step is the conversion of 11-bromoundecanoic acid to this compound via a nucleophilic substitution reaction with ammonia. This process is often referred to as ammonolysis.
Table 5: Quantitative Data for Amination of 11-Bromoundecanoic Acid
| Parameter | Value | Reference(s) |
| Reagent | Aqueous Ammonia (excess) | [17][18] |
| Ammonia Concentration | 25% - 32% | [17][19] |
| Mole Ratio (Ammonia:Bromo-acid) | 9:1 | [20] |
| Temperature | Gradual heating, e.g., from 0°C to 32°C | [19] |
| Reaction Time | 24 hours to < 80 hours | [17][20] |
| Yield | 70% - 77% | [17][20] |
Experimental Protocol (Ammonolysis):
-
In a jacketed reactor equipped with a stirrer, place an excess of aqueous ammonia solution (e.g., 32%).[19]
-
Cool the ammonia solution to 0°C.[19]
-
Slowly add molten 11-bromoundecanoic acid to the cooled ammonia solution with vigorous stirring.[17][19]
-
After the addition is complete, gradually increase the temperature of the reaction mixture. A staged temperature increase (e.g., holding at 22°C, 24°C, 26°C, 28°C, 30°C, and 32°C for a set duration) can be employed.[19]
-
Maintain the reaction until the 11-bromoundecanoic acid is completely consumed.[17]
-
Upon completion, the excess ammonia can be removed by heating the solution.
-
The crude this compound precipitates from the solution upon cooling.
-
The crude product is collected by filtration and washed with deionized water.
-
Purification is achieved by recrystallization from water or an aqueous ethanol (B145695) solution.[5][7] Further purification can be done by converting the amino acid to its hydrochloride salt, recrystallizing it from a methanol/ethyl acetate (B1210297) mixture, and then neutralizing it to regenerate the pure amino acid.[7]
Characterization of Intermediates and Final Product
Thorough characterization of the products at each stage is essential to ensure the purity and identity of the synthesized compounds. Standard analytical techniques that can be employed include:
-
10-Undecenoic Acid:
-
11-Bromoundecanoic Acid:
-
This compound:
This technical guide provides a comprehensive framework for the synthesis of this compound from castor oil. The detailed protocols and quantitative data presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper laboratory safety procedures is paramount when carrying out these chemical transformations.
References
- 1. 11-Bromoundecanoic acid(2834-05-1) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 6. 11-Bromoundecanoic acid [webbook.nist.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 11-Bromoundecanoic acid [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 14. rsc.org [rsc.org]
- 15. CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 18. patents.justia.com [patents.justia.com]
- 19. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 20. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. 11-溴十一酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 23. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of 11-Aminoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 11-aminoundecanoic acid in various solvents. Understanding the solubility of this long-chain amino acid is critical for its application in polymer synthesis, drug delivery systems, and various biomedical research fields. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Topic: Solubility of this compound
This compound is a bifunctional molecule containing a C11 hydrocarbon chain, a terminal primary amine group, and a terminal carboxylic acid group. This structure imparts amphiphilic properties, influencing its solubility in different solvent systems. The solubility is significantly affected by the pH of the medium due to the ionizable nature of the amino and carboxyl groups.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₂ | |
| Molecular Weight | 201.31 g/mol | |
| pKa (amine) | 11.15 | [1] |
| pKa (carboxylate) | 4.55 | [1] |
Data Presentation: Quantitative Solubility Data
The solubility of this compound has been determined in aqueous solutions at various pH values and in select organic solvents. The data is summarized in the tables below for easy comparison.
Table 1: Solubility in Aqueous Solutions
| Solvent | Temperature (°C) | pH | Solubility (g/L) |
| Water | 20 | Not Specified | 2.0 |
| Water | 25 | ≥ 4 | ≤ 3.2 |
| Water | 25 | 6 - 8 | 0.8 |
| Water | 25 | < 4 | > 20 (increases with decreasing pH) |
| Water | 30 | Not Specified | ~1.0 |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Butanol-1 | Not Specified | Soluble | [1] |
| Cresols | Not Specified | Soluble | [1] |
| Dimethylformamide (DMF) | Not Specified | More soluble than in water | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 3.33 mg/mL (with sonication and pH adjustment to 2 with HCl) | [3] |
| Ethanol | Not Specified | Soluble | [4][5] |
| Ether | Not Specified | Soluble | [4][5] |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is adapted from established guidelines such as the OECD Guideline 105 for water solubility and general principles from the United States Pharmacopeia (USP) for solubility determination.[6][7][8][9] This protocol is suitable for determining the solubility of this compound in various solvents.
Principle
The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of the solute in the clear supernatant is then quantified using a suitable analytical method. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[8]
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., purified water, buffer solutions, organic solvents)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous and buffer solutions)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials or flasks. The excess solid should be visually apparent.
-
Add a known volume of the solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24 to 72 hours is typical.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter.
-
Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
Prepare a calibration curve using standards of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS 2432-99-7 at Attractive Price, High Purity Nylon 11 Monomer [kavyapharma.in]
- 5. This compound .cas 2432-99-7 - Boiling Point: N/a (decomposes) at Best Price in Surat | Kavya Pharma [tradeindia.com]
- 6. filab.fr [filab.fr]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 8. biorelevant.com [biorelevant.com]
- 9. Water Solubility | Scymaris [scymaris.com]
11-Aminoundecanoic Acid: A Comprehensive Technical Guide to its Role as a Monomer for Nylon-11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, polymerization, and material characteristics of 11-aminoundecanoic acid as the foundational monomer for Nylon-11. This bio-based high-performance polyamide finds extensive use in various demanding fields, including automotive, aerospace, electronics, and medical applications, owing to its unique combination of mechanical strength, chemical resistance, and thermal stability.[1][2]
Introduction to this compound and Nylon-11
This compound (11-AA) is an organic compound with the chemical formula H₂N(CH₂)₁₀COOH.[3] It serves as the monomer for the production of Polyamide 11, commonly known as Nylon-11.[1][4] A key advantage of Nylon-11 is its origin from renewable resources, specifically castor oil, making it a more sustainable alternative to petroleum-based polyamides like Nylon 6 and Nylon 66.[2][5] The unique properties of Nylon-11, such as its low moisture absorption, high tensile strength, and flexibility, are directly attributable to the long hydrocarbon chain of its monomer unit.[2][5][6]
Synthesis of this compound from Castor Oil
The industrial production of this compound is a multi-step process that begins with ricinoleic acid, the primary component of castor oil.[1][7] The overall synthesis pathway involves several key chemical transformations.
Experimental Protocol: Synthesis of this compound
The following protocol outlines the key steps in the synthesis of this compound from castor oil.
Step 1: Transesterification of Castor Oil
-
Objective: To convert the triglycerides in castor oil to methyl ricinoleate (B1264116).
-
Procedure: React castor oil with methanol (B129727) in the presence of a basic catalyst (e.g., sodium methoxide) at elevated temperatures. The glycerol (B35011) byproduct is then separated.[3]
Step 2: Pyrolysis of Methyl Ricinoleate
-
Objective: To crack methyl ricinoleate into undecylenic acid methyl ester and heptaldehyde.
-
Procedure: The purified methyl ricinoleate is subjected to high-temperature pyrolysis (cracking), typically in the range of 450-500°C.[8][9]
Step 3: Hydrolysis of Undecylenic Acid Methyl Ester
-
Objective: To convert undecylenic acid methyl ester to 10-undecenoic acid.
-
Procedure: The methyl ester is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield 10-undecenoic acid.
Step 4: Hydrobromination of 10-Undecenoic Acid
-
Objective: To add hydrogen bromide across the terminal double bond to form 11-bromoundecanoic acid.
-
Procedure: 10-undecenoic acid is reacted with hydrogen bromide in the presence of a peroxide initiator to ensure anti-Markovnikov addition.[10]
Step 5: Amination of 11-Bromoundecanoic Acid
-
Objective: To replace the bromine atom with an amino group to form this compound.
-
Procedure: 11-bromoundecanoic acid is treated with ammonia (B1221849) under pressure to yield the final product, this compound.[3] The crude product is then purified through recrystallization.[11]
Polymerization of this compound to Nylon-11
Nylon-11 is produced through the self-polycondensation of this compound. This process involves the reaction of the amino group of one monomer with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water.
Experimental Protocol: Polycondensation of this compound
Step 1: Pre-polymerization (Optional)
-
Objective: To create a low molecular weight prepolymer.
-
Procedure: this compound is heated in an inert atmosphere to a temperature just above its melting point (approximately 190-200°C) to initiate polymerization while allowing for the removal of water.
Step 2: Melt Polycondensation
-
Objective: To increase the molecular weight of the polymer to the desired level.
-
Procedure: The prepolymer is heated to a higher temperature, typically in the range of 200-260°C, under a vacuum or a stream of inert gas.[12] The vacuum or gas stream helps to efficiently remove the water produced during the condensation reaction, driving the equilibrium towards the formation of a high molecular weight polymer. The reaction is continued until the desired melt viscosity, which correlates with molecular weight, is achieved.
Step 3: Solid-State Polycondensation (Optional)
-
Objective: To further increase the molecular weight of the polymer.
-
Procedure: The Nylon-11 obtained from melt polycondensation can be further polymerized in the solid state by heating the polymer pellets or powder to a temperature below their melting point but high enough to allow for chain mobility and further reaction. This is also carried out under vacuum or an inert atmosphere.
Properties of this compound and Nylon-11
The distinct chemical structure of this compound translates into a unique set of properties for Nylon-11.
Quantitative Data: Physicochemical Properties
| Property | This compound | Nylon-11 | Source(s) |
| Chemical Formula | C₁₁H₂₃NO₂ | [C₁₁H₂₁NO]n | [1] |
| Molecular Weight | 201.31 g/mol | Varies | |
| Melting Point | 188-191 °C | ~190 °C | [13][14] |
| Density | ~1.17 g/cm³ | 1.04 g/cm³ | [3][12] |
| Water Absorption (at saturation) | - | ~1.9% (weight) | [1][12] |
| Tensile Strength | - | 47-58 MPa | [5] |
| Elongation at Break | - | ~320% | [12] |
Key Characteristics of Nylon-11
-
Low Moisture Absorption: Compared to other nylons like Nylon 6, Nylon-11 absorbs significantly less moisture, leading to greater dimensional stability in humid environments.[1][2]
-
High Thermal Stability: It maintains its mechanical properties over a wide range of temperatures.[14]
-
Excellent Chemical Resistance: Nylon-11 is resistant to a broad spectrum of chemicals, including hydrocarbons, oils, and solvents.[6][14]
-
Good Mechanical Properties: It exhibits a good balance of strength, toughness, and flexibility.[2][6]
-
Bio-based and Sustainable: Derived from a renewable resource, it has a lower environmental impact compared to petroleum-based polymers.[2][5]
Characterization of Nylon-11
A variety of analytical techniques are employed to characterize the structure and properties of Nylon-11.
Experimental Workflow: Polymer Characterization
Applications
The unique properties of Nylon-11 make it a preferred material in numerous high-performance applications:
-
Automotive: Fuel lines, hydraulic hoses, and pneumatic tubing.[1]
-
Aerospace: Wire and cable sheathing, and tubing.[1]
-
Oil and Gas: Flexible pipes (B44673) and umbilical hoses.[1]
-
Electronics: Cable sheathing and connectors.[1]
-
Sports Equipment: Ski top layers, racket strings, and footwear components.[1]
-
Medical: Catheters and medical tubing.[1]
-
Coatings: Protective and anti-corrosion coatings for metals.[1]
Conclusion
This compound is a vital bio-derived monomer that serves as the building block for Nylon-11, a high-performance polyamide with a unique and valuable set of properties. Its synthesis from renewable castor oil, combined with the excellent mechanical, thermal, and chemical resistance of the resulting polymer, positions Nylon-11 as a sustainable and high-performance material for a wide array of demanding applications. This guide provides a comprehensive technical overview for researchers and professionals working with or considering the use of this versatile biopolymer.
References
- 1. Nylon 11 - Wikipedia [en.wikipedia.org]
- 2. nylon-granules.com [nylon-granules.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Nylon 11 - CAMEO [cameo.mfa.org]
- 5. immould.com [immould.com]
- 6. Nylon 11 vs. Nylon 12: A Comparative Analysis of Performance and Applications [wanhan-plastic.com]
- 7. researchgate.net [researchgate.net]
- 8. US5498733A - Synthesis of nylon-11 monomer - Google Patents [patents.google.com]
- 9. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Method for preparing this compound by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
- 12. azom.com [azom.com]
- 13. This compound 97 2432-99-7 [sigmaaldrich.com]
- 14. latem.com [latem.com]
The Bio-Based Genesis of 11-Aminoundecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary bio-based production route of 11-aminoundecanoic acid (11-AUA), a crucial monomer for the bio-polymer polyamide 11 (Nylon 11). The guide details the well-established chemo-catalytic pathway originating from castor oil, providing comprehensive experimental protocols and quantitative data for each step. Furthermore, it delves into emerging biocatalytic and metabolic engineering strategies that present a promising future for a more sustainable and direct biological synthesis of 11-AUA and related ω-amino acids.
Chemo-Catalytic Synthesis from Castor Oil: The Industrial Standard
The conventional and industrially practiced method for producing this compound is a multi-step chemical process that begins with ricinoleic acid, the main component of castor oil.[1][2] This process, notably commercialized by Arkema, involves five key stages: transesterification, pyrolysis, hydrolysis, hydrobromination, and amination.[1]
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for each step in the chemo-catalytic synthesis of this compound from castor oil.
| Step | Reaction | Key Reagents & Catalysts | Temperature (°C) | Time | Yield |
| 1 | Transesterification | Methanol, Sodium methoxide | ~80 | ~1 hour | Quantitative |
| 2 | Pyrolysis | Steam | 400 - 575 | ~10 seconds | ~48% (Methyl undecenoate) |
| 3 | Hydrolysis | Sodium hydroxide, Hydrochloric acid | ~25 | ~30 minutes | Quantitative |
| 4 | Hydrobromination | Hydrogen bromide, Benzoyl peroxide (initiator) | ~0 | - | ~95% |
| 5 | Amination | Aqueous ammonia (B1221849) | 20 - 30 | ~24 hours | ~70-90% |
Experimental Protocols
Objective: To convert the triglycerides in castor oil to methyl esters of their constituent fatty acids, primarily methyl ricinoleate (B1264116).
Methodology:
-
Crude castor oil, which contains approximately 80-90% triglycerides of ricinoleic acid, is charged into a stirred reactor.[1]
-
Methanol is added to the reactor.
-
A basic catalyst, typically sodium methoxide, is introduced into the mixture.[1]
-
The reaction mixture is heated to approximately 80°C and stirred for about 1 hour.[1]
-
Upon completion of the reaction, the mixture is allowed to settle, leading to the separation of two phases: an upper layer of methyl ricinoleate and a lower layer of glycerol (B35011).
-
The glycerol layer is drained off.
-
The methyl ricinoleate layer is washed with water to remove any residual glycerol and catalyst.[1]
Objective: To thermally crack methyl ricinoleate to yield methyl 10-undecenoate and heptanal (B48729).
Methodology:
-
The purified methyl ricinoleate is evaporated at around 250°C.[1]
-
The vaporized methyl ricinoleate is mixed with superheated steam (at approximately 600°C) in a 1:1 ratio.[1]
-
This mixture is then passed through a cracking furnace at a temperature ranging from 400 to 575°C.[1]
-
The residence time in the furnace is kept very short, around 10 seconds, to ensure selective cleavage of the aliphatic chain.[1]
-
The primary products of this steam cracking process are heptanal and methyl 10-undecenoate.
Objective: To convert methyl 10-undecenoate to 10-undecenoic acid.
Methodology:
-
Methyl 10-undecenoate is mixed with an aqueous solution of sodium hydroxide.
-
The hydrolysis reaction is carried out at approximately 25°C for about 30 minutes, resulting in a quantitative yield of sodium 10-undecenoate.[1]
-
The reaction mixture is then acidified with hydrochloric acid.
-
This acidification step precipitates solid 10-undecenoic acid (also known as undecylenic acid).[1]
-
The solid product is collected by filtration and can be further purified by recrystallization.
Objective: To add hydrogen bromide across the terminal double bond of 10-undecenoic acid in an anti-Markovnikov fashion to form 11-bromoundecanoic acid.
Methodology:
-
10-Undecenoic acid is dissolved in a non-polar solvent such as toluene (B28343).[1]
-
A radical initiator, commonly benzoyl peroxide (BPO), is added to the solution.[1][3]
-
Gaseous hydrogen bromide is then bubbled through the solution. The presence of the peroxide directs the addition of the bromine atom to the terminal carbon (anti-Markovnikov addition).[3]
-
The reaction is highly exothermic and is typically cooled to around 0°C to control the reaction rate.[1]
-
This process yields 11-bromoundecanoic acid in high purity (around 95%), with the Markovnikov product (10-bromoundecanoic acid) being a minor byproduct.[1]
-
Excess toluene and unreacted hydrogen bromide are removed under reduced pressure and can be recycled.[1]
Objective: To substitute the bromine atom in 11-bromoundecanoic acid with an amino group to produce the final product.
Methodology:
-
11-Bromoundecanoic acid is mixed with a large excess of a concentrated aqueous ammonia solution (e.g., 40%).[1]
-
The reaction is carried out at a controlled temperature, for instance, 20-30°C, for approximately 24 hours.[1][4]
-
The use of a large excess of ammonia minimizes the formation of secondary amine byproducts.
-
After the reaction is complete, water is added, and the mixture is heated to about 100°C to drive off the excess ammonia.[1]
-
Upon cooling, this compound crystallizes from the solution.
-
The product can be collected by filtration and further purified by recrystallization from water or a methanol/ethyl acetate (B1210297) mixture after conversion to its hydrochloride salt.[1]
Chemo-Catalytic Synthesis Pathway
Emerging Bio-Based Routes: Biocatalysis and Metabolic Engineering
While the chemo-catalytic route is well-established, research is actively exploring more direct and potentially more sustainable biological pathways for the production of ω-amino acids. These approaches leverage the power of enzymes and microorganisms to perform specific chemical transformations, often under milder conditions than traditional chemical synthesis.
ω-Oxidation Pathway in Candida tropicalis
The yeast Candida tropicalis possesses a natural metabolic pathway called ω-oxidation, which can convert fatty acids into dicarboxylic acids. This pathway is a key area of research for producing bio-based precursors for polymers. By genetically modifying the yeast to block the competing β-oxidation pathway (the primary route for fatty acid degradation), the flux of fatty acids can be directed towards the ω-oxidation pathway, leading to the accumulation of dicarboxylic acids with high efficiency.
The key enzymes in this pathway are:
-
Cytochrome P450 Monooxygenase: Catalyzes the initial hydroxylation of the terminal methyl group of the fatty acid.
-
Fatty Alcohol Oxidase and Aldehyde Dehydrogenase: Further oxidize the terminal hydroxyl group to a carboxylic acid.
While this pathway directly yields a dicarboxylic acid (undecanedioic acid from undecanoic acid), this C11 dicarboxylic acid is a valuable precursor that could potentially be converted to this compound through a subsequent amination step.
Biocatalytic Amination using ω-Transaminases
A promising approach for the final amination step in a bio-based route is the use of ω-transaminase enzymes. These enzymes can catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid, producing a new amino acid and a keto acid byproduct.[5] This reaction is often highly specific and can produce enantiomerically pure amino acids.
For the synthesis of this compound, an ω-transaminase could be used to convert 11-oxoundecanoic acid into the desired product. The 11-oxoundecanoic acid could potentially be derived from the ω-oxidation of undecanoic acid or the oxidation of 11-hydroxyundecanoic acid.[6]
Whole-cell biocatalysts, such as engineered Escherichia coli expressing a suitable ω-transaminase, are being developed to perform these reactions efficiently.[7][8] This approach avoids the need for costly enzyme purification.
Future Outlook
The bio-based production of this compound is a field of active research and development. While the chemo-catalytic process starting from castor oil remains the industrial standard, advancements in metabolic engineering and biocatalysis are paving the way for more direct and sustainable production routes. The development of robust microbial cell factories capable of converting renewable feedstocks like sugars or fatty acids directly into ω-amino acids represents a significant long-term goal. Such integrated bioprocesses could offer environmental benefits by reducing the reliance on harsh chemical reagents and high-temperature/pressure reactions. As our understanding of microbial metabolism and enzyme function grows, the prospect of a fully biological synthesis of this compound and other valuable platform chemicals comes increasingly within reach.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface expression of ω-transaminase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 11-Aminoundecanoic Acid in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Aminoundecanoic acid (11-AUA), a bio-based monomer derived from castor oil, serves as a critical building block in the synthesis of high-performance polyamides. Its unique chemical structure, featuring a terminal amine and a carboxylic acid group separated by a ten-carbon aliphatic chain, imparts a distinct set of properties to the resulting polymers. This technical guide provides an in-depth exploration of the applications of this compound in polymer chemistry, with a primary focus on the synthesis, properties, and diverse applications of Polyamide 11 (Nylon-11). Furthermore, this guide will delve into the emerging biomedical applications of 11-AUA-based polymers, including their use in drug delivery and tissue engineering.
Core Application: Synthesis of Polyamide 11 (Nylon-11)
The most significant application of this compound is as the monomer for the production of Polyamide 11, a high-performance bioplastic.[1] The polymerization of 11-AUA proceeds via a self-condensation reaction, where the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water. This process is typically carried out at high temperatures through melt polycondensation.[2]
Experimental Protocols
1. Melt Polycondensation of this compound to Synthesize Nylon-11
This protocol describes a general laboratory-scale procedure for the synthesis of Nylon-11.
Materials:
-
This compound
-
Nitrogen gas (high purity)
-
Anhydrous ethanol
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump and gauge
-
Beakers, filter funnel, and filter paper
Procedure:
-
Place this compound into the three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Purge the flask with high-purity nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Begin heating the flask with stirring. Gradually increase the temperature to the melting point of this compound (approximately 190-192°C).
-
Once the monomer is melted, continue to heat the reaction mixture to around 220°C. Water will begin to evolve as the polycondensation reaction proceeds and will be removed through the condenser.
-
After an initial period of atmospheric pressure reaction (e.g., 1-2 hours), gradually apply a vacuum to the system to facilitate the removal of water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polymer.
-
Continue the reaction under vacuum for several hours (e.g., 3-5 hours) until the desired viscosity is achieved, indicating the formation of high molecular weight Polyamide 11.
-
Cool the reactor to room temperature while maintaining the nitrogen atmosphere. The resulting solid polymer can be removed from the flask.
-
For purification, the polymer can be dissolved in a suitable solvent like chloroform and then precipitated into a non-solvent such as anhydrous ethanol.
-
Filter the precipitated polymer and dry it under vacuum at an elevated temperature (e.g., 80°C) for 12 hours to remove any residual solvent.
2. Synthesis of Poly(ester amide)s from Lactic Acid and this compound via Melt Polycondensation
This protocol outlines the synthesis of a biodegradable poly(ester amide) (PEA).[3][4]
Materials:
-
L-lactic acid
-
This compound
-
Chloroform
-
Anhydrous ethanol
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum pump and gauge
Procedure:
-
Add L-lactic acid and this compound to the three-neck flask with a magnetic stirrer.
-
Heat the mixture at 110°C under atmospheric pressure for 2 hours with stirring to dehydrate the reactants.
-
Increase the temperature to 130°C and apply a reduced pressure of 13,300 Pa for 3 hours.
-
Further, increase the temperature to 150°C under a reduced pressure of 13,300 Pa for another 4 hours to obtain a viscous, transparent oligomer.
-
For the final polymerization, gradually heat the oligomer mixture to 180°C with stirring.
-
Gradually reduce the pressure to 1,330 Pa over 1.5 hours and continue the reaction for another 10 hours.
-
After cooling, dissolve the product in chloroform and precipitate it into anhydrous ethanol.
-
Filter the resulting solid and dry it under vacuum at 80°C for 12 hours.[3]
Data Presentation: Properties of Polyamide 11 (Nylon-11)
The unique molecular structure of Nylon-11, with its long hydrocarbon chain between amide groups, results in a desirable combination of mechanical, thermal, and chemical properties.
| Mechanical Properties | Test Method | Value |
| Tensile Strength | ISO 527 | 45 N/mm² |
| Elongation at Break | ISO 527 | 270% |
| Tensile Modulus of Elasticity | ISO 527 | 1800 MPa |
| Hardness | ISO 2039 | Shore D 83 |
| Thermal Properties | Test Method | Value |
| Melting Point | ISO 3156 | 183°C |
| Coefficient of Linear Thermal Expansion | - | 10⁻⁶ K⁻¹ |
| Physical and Electrical Properties | Test Method | Value |
| Density | ISO 1183 | 1.04 g/cm³ |
| Water Absorption (saturation @ 23°C) | ISO 62 | 2.5% |
| Surface Resistivity | IEC 60093 | >10¹⁴ Ohm |
| Volume Resistivity | IEC 60093 | >10¹⁴ Ohm cm |
Industrial Applications of Nylon-11
Due to its excellent properties, Nylon-11 finds applications in a wide range of industries:
-
Automotive: Fuel lines, connectors, and clips.
-
Aerospace: Hydraulic and air-conditioning hoses, and cable sheathing.
-
Oil and Gas: Flexible pipelines and umbilical lines.
-
Electronics: Cable sheathing and connectors.
-
Medical: Catheters and medical equipment components.
-
Sporting Goods: Badminton shuttlecocks and ski top layers.[1]
Biomedical Applications of this compound-Based Polymers
The biocompatibility and tunable properties of polymers derived from this compound have led to their exploration in various biomedical applications, particularly in drug delivery and tissue engineering.
Drug Delivery Systems
Polymers based on 11-AUA can be formulated into nanoparticles or nanocapsules to encapsulate therapeutic agents. These delivery vehicles can protect the drug from degradation, control its release profile, and potentially target specific cells or tissues.
Caption: Workflow for drug delivery using polyamide nanoparticles.
Tissue Engineering Scaffolds
Polymers derived from this compound can be fabricated into porous scaffolds that mimic the extracellular matrix (ECM). These scaffolds provide a temporary support structure for cells to attach, proliferate, and differentiate, ultimately leading to the regeneration of new tissue. The surface properties of these scaffolds can be modified to enhance cell-material interactions and guide tissue formation.
The adhesion of cells to a biomaterial scaffold is a critical step in tissue regeneration and is often mediated by integrin receptors on the cell surface.
Caption: Integrin signaling pathway in cell-scaffold interaction.
Conclusion
This compound is a versatile, bio-based monomer that plays a pivotal role in modern polymer chemistry. Its primary application in the synthesis of Polyamide 11 has led to the development of a high-performance thermoplastic with a wide array of industrial uses. Furthermore, the biocompatibility and tunable properties of 11-AUA-based polymers are paving the way for innovative solutions in the biomedical field, including advanced drug delivery systems and scaffolds for tissue regeneration. Continued research into the synthesis and modification of these polymers holds significant promise for the development of sustainable and high-performance materials for a variety of advanced applications.
References
The Environmental Footprint of 11-Aminoundecanoic Acid: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the environmental impact associated with the production of 11-aminoundecanoic acid (11-AUA), a key bio-based monomer primarily used in the synthesis of the high-performance polymer, Polyamide 11 (Nylon 11). As the chemical industry pivots towards more sustainable practices, a thorough understanding of the environmental performance of bio-based building blocks like 11-AUA is paramount. This document explores the conventional chemical synthesis route from castor oil and emerging biotechnological alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive assessment.
Production Pathways: A Comparative Overview
The production of this compound predominantly relies on a multi-step chemical process starting from castor oil, a renewable feedstock.[1] However, advancements in metabolic engineering are paving the way for potentially more sustainable biotechnological routes.
Chemical Synthesis from Castor Oil
The established industrial method for producing 11-AUA is a chemical process that begins with ricinoleic acid, the main component of castor oil.[2] This process involves several key stages, which are outlined in the workflow diagram below. While this method utilizes a renewable starting material, it involves energy-intensive steps and the use of various chemical reagents.[2]
Biotechnological Production: An Emerging Alternative
Metabolic engineering of microorganisms presents a promising alternative for the production of ω-amino acids like 11-AUA.[3] This approach aims to create microbial cell factories capable of converting renewable feedstocks, such as glucose, into the desired product through enzymatic reactions. While still in development for large-scale production of 11-AUA, this route has the potential to reduce the use of harsh chemicals and high-energy processes associated with the traditional chemical synthesis.[4]
Quantitative Environmental Impact Assessment
A comprehensive evaluation of the environmental impact of 11-AUA production requires a life cycle assessment (LCA) approach. This section summarizes available quantitative data for key environmental indicators. It is important to note that much of the publicly available data pertains to Polyamide 11, for which 11-AUA is the monomer.
Table 1: Life Cycle Inventory Data for this compound and Polyamide 11 Production (per kg of product)
| Parameter | Chemical Synthesis (from Castor Oil) | Biotechnological Production | Data Source/Notes |
| Global Warming Potential (kg CO₂ eq.) | ~1.3 (for Polyamide 11) | Data not available | Arkema reports a carbon footprint of 1.3 kg CO₂e/kg for their Rilsan® PA11. Data for 11-AUA specifically is not publicly available. |
| Energy Consumption (MJ) | Data not available | Data not available | The chemical process involves a high-temperature pyrolysis step, suggesting significant energy input.[5] Biotechnological routes typically have lower energy demands. |
| Water Consumption (L) | Data not available | Data not available | Water is used for washing and purification steps in the chemical synthesis.[5] Fermentation processes in biotechnological routes are also water-intensive. |
| Waste Generation (kg) | Data not available | Data not available | The chemical synthesis generates by-products such as heptanal (B48729) and glycerol (B35011).[5] Waste streams from biotechnological production would primarily consist of biomass and fermentation broth components. |
Note: The table highlights the current gaps in publicly available, detailed life cycle inventory data for 11-AUA production, particularly for emerging biotechnological routes. The data for Polyamide 11 provides a close approximation for the monomer's environmental footprint.
Experimental Protocols
This section details the methodologies for the chemical synthesis of this compound from castor oil and outlines a general protocol for its potential biotechnological production.
Chemical Synthesis of this compound from Castor Oil
The industrial production of 11-AUA from castor oil is a multi-step process.[2][5]
Materials:
-
Crude castor oil
-
Sodium methoxide (B1231860) (catalyst)
-
Toluene
-
Benzoyl peroxide (radical initiator)
-
Hydrogen bromide (gas)
-
Aqueous ammonia (B1221849) solution
-
Hydrochloric acid
Procedure:
-
Transesterification: Crude castor oil is transesterified with methanol in the presence of a sodium methoxide catalyst at approximately 80°C to produce methyl ricinoleate (B1264116) and glycerol.[5] The glycerol is separated by washing with water.[5]
-
Pyrolysis (Cracking): The purified methyl ricinoleate is subjected to high-temperature pyrolysis (450-500°C) to yield methyl undecylenate and heptanal.[2][5]
-
Hydrolysis: The methyl undecylenate is hydrolyzed to 10-undecenoic acid.[5]
-
Hydrobromination: 10-undecenoic acid is dissolved in toluene, and in the presence of benzoyl peroxide, gaseous hydrogen bromide is added to perform an anti-Markovnikov addition, yielding 11-bromoundecanoic acid.[5]
-
Ammonolysis: The 11-bromoundecanoic acid is reacted with an excess of aqueous ammonia to substitute the bromine atom with an amino group, forming this compound.[5]
-
Purification: The crude this compound is purified by recrystallization from water.[5] Further purification can be achieved by forming the hydrochloride salt, recrystallizing it, and then neutralizing it to obtain the pure amino acid.[5]
Biotechnological Production of this compound (Conceptual Protocol)
The biotechnological production of 11-AUA can be envisioned through the metabolic engineering of a microbial host, such as E. coli. This would involve the introduction of a heterologous enzymatic pathway to convert a central metabolite into the target molecule.
Materials and Equipment:
-
Genetically engineered microbial strain (e.g., E. coli) harboring the necessary biosynthetic genes.
-
Fermentation medium containing a suitable carbon source (e.g., glucose), nitrogen source, salts, and trace elements.
-
Bioreactor with controls for temperature, pH, dissolved oxygen, and agitation.
-
Downstream processing equipment for cell separation, product extraction, and purification (e.g., centrifugation, chromatography).
Procedure:
-
Strain Cultivation: A seed culture of the engineered microorganism is grown in a suitable medium.
-
Fermentation: The seed culture is used to inoculate a large-scale bioreactor containing the production medium. The fermentation is carried out under optimized conditions (e.g., temperature, pH, aeration) to promote cell growth and product formation.
-
Induction (if applicable): If the expression of the biosynthetic pathway is under the control of an inducible promoter, an inducing agent is added at the appropriate time to trigger gene expression.
-
Downstream Processing:
-
Cell Separation: The microbial cells are separated from the fermentation broth by centrifugation or microfiltration.
-
Product Extraction: this compound is extracted from the supernatant or the cell lysate, depending on whether it is secreted or intracellular.
-
Purification: The extracted 11-AUA is purified using techniques such as ion-exchange chromatography, followed by crystallization.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the production of this compound.
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow of this compound from castor oil.
Proposed Biotechnological Pathway
Caption: Proposed biotechnological pathway for this compound production.
Conclusion
The production of this compound from castor oil represents a significant step towards a bio-based chemical industry. The established chemical synthesis route, while mature, presents environmental challenges related to energy consumption and the use of hazardous reagents. Emerging biotechnological routes offer a potentially more sustainable alternative, though they are still in the early stages of development and require further research to become economically viable at an industrial scale.
This technical guide has synthesized the available information on the environmental impact of 11-AUA production. However, it also highlights the critical need for more comprehensive, publicly available life cycle inventory data for both production methods. Such data is essential for researchers, scientists, and industry professionals to make informed decisions and to drive the development of truly sustainable processes for the production of this important bio-based monomer.
References
Methodological & Application
Application Note: Synthesis of 11-Aminoundecanoic Acid via Ammonolysis of 11-Bromoundecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 11-aminoundecanoic acid, a key monomer for Nylon-11, through the ammonolysis of 11-bromoundecanoic acid.[1][2] The protocol outlines the reaction conditions, purification methods, and expected outcomes. Quantitative data from various reported methodologies are summarized for comparative analysis. Additionally, key process workflows and reaction mechanisms are illustrated to provide a comprehensive understanding of the synthesis.
Introduction
This compound (11-AUDA) is an important bifunctional molecule, classified as both an amine and a fatty acid.[1] Its primary industrial application is as the monomer precursor for the high-performance bioplastic, Polyamide 11 (Nylon-11).[2] The synthesis of 11-AUDA can be achieved through several routes, with a common pathway involving the conversion of 11-bromoundecanoic acid. This conversion is typically achieved via ammonolysis, a nucleophilic substitution reaction where the bromine atom is displaced by an amino group from ammonia (B1221849).[3][4]
This application note details a robust laboratory-scale procedure for the synthesis of this compound by reacting 11-bromoundecanoic acid with an excess of aqueous ammonia.[5] The process involves dispersing the bromo acid in an ammonia solution, followed by a controlled reaction, and subsequent purification of the final product.[3][6]
Reaction Scheme
The overall reaction involves the nucleophilic substitution of the bromine atom in 11-bromoundecanoic acid by an amino group.
Br-(CH₂)₁₀-COOH + 2 NH₃ → H₂N-(CH₂)₁₀-COOH + NH₄Br
The reaction is typically carried out in an aqueous medium where 11-bromoundecanoic acid first forms an ammonium (B1175870) salt, which then undergoes ammonolysis.[5]
Experimental Protocols
This section provides a detailed methodology for the synthesis and purification of this compound.
3.1. Materials and Equipment
-
Reagents:
-
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Temperature controller with heating/cooling circulator
-
Dropping funnel or pump for addition of molten reactant
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, flasks)
-
Drying oven
-
3.2. Synthesis Procedure (Ammonolysis)
-
Charge the jacketed reactor with a concentrated aqueous ammonia solution (e.g., 25-32%). A large excess of ammonia is typically used.[1][5]
-
Cool the ammonia solution to a low temperature, for instance, 0-5 °C, with stirring.[5]
-
Add 11-bromoundecanoic acid to the stirred ammonia solution. The acid can be added as a solid powder or as a melt (heated to ~90°C).[3][5] The addition should be done portion-wise or via dropwise addition to control the initial exotherm.
-
Once the addition is complete, the reaction mixture is subjected to a controlled heating profile. A gradual increase in temperature (e.g., from 22°C to 32°C over several hours) can be employed to limit the formation of impurities.[5] Alternatively, the reaction can be maintained at a constant temperature between 20-30°C.[7][9]
-
Continue stirring the reaction mixture for a period ranging from 24 to 50 hours, depending on the chosen temperature and concentration.[7][9] The reaction progress can be monitored by techniques such as TLC or HPLC to ensure the complete consumption of the starting material.[3]
3.3. Work-up and Purification
-
Upon completion, heat the reaction mixture to approximately 100°C to drive off the excess ammonia.[1]
-
Cool the resulting suspension to room temperature to allow for the crystallization of the crude this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake several times with cold deionized water to remove residual ammonium bromide and other water-soluble impurities.[8]
-
For further purification, recrystallize the crude product. Suspend the solid in deionized water (approximately 10 times the weight of the amino acid) and heat to boiling to achieve complete dissolution.[8] Activated carbon can be added at this stage to decolorize the solution.
-
Hot-filter the solution to remove any insoluble materials (including activated carbon).
-
Allow the clear, colorless filtrate to cool slowly to room temperature, which will induce crystallization of pure this compound.[8]
-
Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and dry in an oven. A purity of over 99.5% can be achieved.[8]
Data Presentation
The following tables summarize quantitative data related to the synthesis and properties of this compound.
Table 1: Summary of Reported Ammonolysis Conditions and Yields
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst/Additive | None[9] | Sodium Sulfite[7] | None[5] |
| Ammonia Conc. | Not specified | 25 wt% | 32% |
| Molar/Weight Ratio | Ammonia:Bromo Acid (9:1 mol)[9] | Bromo Acid:Ammonia:S-WAT (1000:5000:4 wt)[7] | Bromo Acid:Ammonia (110g:660g wt)[5] |
| Temperature | 20 °C[9] | 20 °C[7] | Gradual ramp 22 °C to 32 °C[5] |
| Reaction Time | 24 h[9] | 50 h[7] | < 80 h[5] |
| Stirring Speed | Not specified | 160 rpm[7] | 400 rpm[5] |
| Reported Yield | 70%[9] | 99.22%[7] | Not specified, complete consumption |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Appearance | White solid / crystalline powder | [1][10] |
| Molar Mass | 201.31 g/mol | [1][10] |
| Melting Point | 188–191 °C | [1] |
| Purity (Post-Recrystallization) | > 99.5% | [8] |
| IR Spectroscopy Data | Available | [11] |
| NMR Spectroscopy Data | Available | [12] |
| Mass Spectrometry Data | Available | [13] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for ammonolysis and potential side reactions.[3][14]
Conclusion
The synthesis of this compound via the ammonolysis of 11-bromoundecanoic acid is an effective and high-yielding process.[7] The reaction outcome is sensitive to parameters such as temperature, reaction time, and reagent concentrations. By carefully controlling these conditions and employing a straightforward recrystallization procedure, high-purity this compound suitable for polymerization and other applications can be reliably produced.[8] The methodologies presented provide a solid foundation for researchers in the fields of polymer chemistry and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. patents.justia.com [patents.justia.com]
- 4. Ammonolysis - Wikipedia [en.wikipedia.org]
- 5. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN101289409A - Process for preparing this compound by ammoniation catalysis method - Google Patents [patents.google.com]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 10. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(2432-99-7) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. CN102256934A - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 11-Aminoundecanoic Acid via Hydrolysis of Methyl Undecylenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 11-aminoundecanoic acid, a key monomer for the production of Nylon-11 and a valuable building block in pharmaceutical and various chemical industries. The synthesis route originates from castor oil, a renewable resource, and involves the pivotal step of hydrolyzing methyl undecylenate.
Synthetic Pathway Overview
The industrial synthesis of this compound is a multi-step process that begins with the transesterification of castor oil. The subsequent pyrolysis of methyl ricinoleate (B1264116) yields methyl 10-undecylenate. This ester is then hydrolyzed to 10-undecenoic acid, which undergoes anti-Markovnikov hydrobromination to produce 11-bromoundecanoic acid. The final step involves the ammonolysis of the bromo acid to yield the desired this compound.[1][2]
Caption: Overall synthetic pathway for this compound from castor oil.
Experimental Protocols
Step 1: Hydrolysis of Methyl 10-Undecylenate to 10-Undecenoic Acid
This protocol describes the saponification of methyl 10-undecylenate to yield 10-undecenoic acid. The reaction proceeds with a high, often quantitative, yield.[1]
Materials:
-
Methyl 10-undecylenate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water to create a dilute solution.
-
Add methyl 10-undecylenate to the NaOH solution.
-
Heat the mixture to 25°C and stir for 30 minutes. The hydrolysis is typically complete within this timeframe.[1]
-
After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Acidify the mixture with hydrochloric acid to precipitate the 10-undecenoic acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain solid 10-undecenoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 25 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Yield | Quantitative | [1] |
Step 2: Anti-Markovnikov Hydrobromination of 10-Undecenoic Acid
This step involves the addition of hydrogen bromide across the terminal double bond of 10-undecenoic acid in the presence of a radical initiator to yield 11-bromoundecanoic acid.
Materials:
-
10-Undecenoic acid
-
Toluene (B28343) or a mixture of toluene and benzene[3]
-
Hydrogen bromide (HBr) gas
-
Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile)[3]
-
Reaction vessel suitable for gas dispersion
-
Cooling system
Procedure:
-
Dissolve 10-undecenoic acid in the chosen solvent in the reaction vessel.
-
Add the radical initiator to the solution. A patent suggests using 4% azobisisobutyronitrile by mass relative to the undecylenic acid.[3]
-
Cool the reaction mixture to a controlled temperature, for instance, 18-20°C.[3]
-
Bubble hydrogen bromide gas through the solution. The molar ratio of 10-undecenoic acid to hydrogen bromide is typically around 1:1.1.[3]
-
Maintain the reaction temperature and continue stirring for a sufficient residence time, which can be around 45 minutes in a continuous process.[3]
-
After the reaction is complete, the solvent and excess HBr can be removed by distillation. The crude 11-bromoundecanoic acid can be used directly in the next step or purified by crystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Acid:HBr) | 1:1.1 | [3] |
| Reaction Temperature | 18-20 °C | [3] |
| Initiator Conc. (AIBN) | 4% of undecylenic acid mass | [3] |
| Yield | >95% |
Step 3: Ammonolysis of 11-Bromoundecanoic Acid
This final step converts 11-bromoundecanoic acid into this compound through nucleophilic substitution with ammonia (B1221849).
Materials:
-
11-Bromoundecanoic acid
-
Aqueous ammonia (e.g., 25-30 wt%)
-
Phase-transfer catalyst (optional)
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Disperse 11-bromoundecanoic acid in an excess of aqueous ammonia solution in the reaction vessel.
-
The reaction can be carried out at a controlled temperature, for example, 20-30°C, with vigorous stirring for 45-50 hours.[4]
-
Some methods suggest a gradual heating profile to minimize the formation of secondary amine impurities.
-
The addition of a phase-transfer catalyst can accelerate the reaction.
-
Upon completion, the crude this compound precipitates and can be collected by vacuum filtration.
-
The crude product is then purified by recrystallization from deionized water. The crude product is dissolved in hot water (e.g., at 100°C), followed by cooling to induce crystallization (e.g., to 30°C), and then filtered.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Ammonia Concentration | 25-30 wt% | [4] |
| Reaction Temperature | 20-30 °C | [4] |
| Reaction Time | 45-50 hours | [4] |
| Overall Yield (from 10-undecenoic acid) | 80.7% - 92.6% | [5] |
| Purity after Recrystallization | 99.6% - 99.7% | [6] |
Experimental Workflow and Logic Diagrams
Caption: Workflow for the hydrolysis of methyl 10-undecylenate.
Caption: Logical workflow for the ammonolysis and purification steps.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing this compound by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102256934A - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 5. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Low Molecular Weight Gelators from 11-Aminoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of low molecular weight gelators (LMWGs) derived from 11-aminoundecanoic acid. This versatile building block allows for the systematic preparation of (oligo)amide organogelators, including chiral variants, which exhibit remarkable gelation properties in a range of organic solvents and water.[1][2]
Introduction
Low molecular weight gelators are small molecules that can self-assemble in a liquid to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Gelators based on this compound are of particular interest due to their biocompatibility and the tunability of their gelation properties through straightforward chemical modifications. The self-assembly process is primarily driven by non-covalent interactions, such as hydrogen bonding, which can be engineered by introducing amide functionalities and other recognition motifs.
Data Presentation
The following tables summarize the gelation properties of various low molecular weight gelators synthesized from this compound.
Table 1: Gelation Properties of N-Acyl and Oligo-Amide Derivatives of this compound
| Compound ID | Molecular Structure | Solvent | Minimum Gelation Concentration (MGC) [g/L] | Gel-to-Sol Transition Temperature (Tgel) [°C] |
| 1-H | N-Lauroyl-11-aminoundecanoic acid | CCl4 | 3.7 | 42 |
| Toluene | 3.7 | 49 | ||
| p-Xylene | 3.7 | 52 | ||
| 1-Na | Sodium N-lauroyl-11-aminoundecanoate | DMF | 11.3 | > 100 |
| DMSO | 11.3 | > 100 | ||
| 2-H | Dimer of this compound, N-acylated with lauric acid | Toluene | 1.8 | > 100 |
| p-Xylene | 1.8 | > 100 | ||
| 4-H | 11-(N'-Lauroyl-11-aminoundecanoylamino)undecanoic acid | Toluene | 0.4 | 65 |
| p-Xylene | 0.4 | 68 | ||
| Dioxane | 11.3 | 55 | ||
| Ethyl Acetate | 11.3 | 45 | ||
| 4-Na | Sodium 11-(N'-Lauroyl-11-aminoundecanoylamino)undecanoate | Water | 11.3 | 60 |
| DMSO | 11.3 | > 100 |
Data sourced from D'Aléo, A., et al., Chem. Commun., 2004, 190-191.[2]
Table 2: Gelation Properties of Chiral Derivatives of this compound
| Compound ID | Molecular Structure | Solvent | Minimum Gelation Concentration (MGC) [g/L] | Gel-to-Sol Transition Temperature (Tgel) [°C] |
| L-5-H | N-Lauroyl-L-valinyl-11-aminoundecanoic acid | CCl4 | 3.7 | 55 |
| Toluene | 3.7 | 60 | ||
| p-Xylene | 3.7 | 62 | ||
| L-5-Na | Sodium N-lauroyl-L-valinyl-11-aminoundecanoate | Water | 11.3 | 65 |
| DMSO | 11.3 | > 100 | ||
| D-6-H | N-Lauroyl-D-valinyl-11-aminoundecanoic acid | CCl4 | 3.7 | 55 |
| Toluene | 3.7 | 60 | ||
| p-Xylene | 3.7 | 62 | ||
| D-6-Na | Sodium N-lauroyl-D-valinyl-11-aminoundecanoate | Water | 11.3 | 65 |
| DMSO | 11.3 | > 100 |
Data sourced from D'Aléo, A., et al., Chem. Commun., 2004, 190-191.[2]
Experimental Protocols
Protocol 1: Synthesis of N-Lauroyl-11-aminoundecanoic acid (1-H)
This protocol describes the acylation of this compound with lauroyl chloride.
Materials:
-
This compound
-
Lauroyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl), 35%
Procedure:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a stirrer, dissolve 0.05 moles of this compound in 60 mL of water.
-
Under continuous stirring, add a 25% solution of NaOH dropwise until the pH of the mixture reaches 11.
-
Add 25 mL of acetone to the reaction mixture.
-
Cool the mixture to 10°C.
-
Over a period of one hour, add 0.05 moles of lauroyl chloride dropwise to the mixture, maintaining the temperature at 10°C. During the addition, add more NaOH solution as needed to keep the pH at 11.
-
After the complete addition of lauroyl chloride, heat the mixture to a temperature between 30-55°C and maintain it for 2-3 hours.
-
Cool the reaction mixture and adjust the pH to 1.5 by adding 35% hydrochloric acid. This will cause the N-lauroyl-11-aminoundecanoic acid to precipitate.
-
Filter the precipitate under vacuum and wash it with distilled water until the final pH of the washings is 7.
-
Dry the product in an oven at a temperature below 50°C.
This protocol is adapted from a general procedure for the synthesis of N-acyl amino acids.[3]
Protocol 2: General Procedure for the Synthesis of Oligo-amide Derivatives
This protocol outlines a general method for the synthesis of oligo-amide derivatives of this compound, which involves the coupling of two or more this compound units. The synthesis of such oligo-amides can be achieved through standard solid-phase or solution-phase peptide coupling methodologies.
Protocol 3: Determination of Minimum Gelation Concentration (MGC)
The MGC is the lowest concentration of a gelator required to form a stable gel in a specific solvent at room temperature. The tube inversion method is a common and straightforward technique for its determination.
Materials:
-
Gelator compound
-
Solvent of interest
-
Sealed vials (e.g., 7 mL)
-
Heating apparatus (e.g., heat gun or oil bath)
Procedure:
-
Prepare a series of sealed vials containing pre-weighed amounts of the gelator.
-
Add a specific volume (e.g., 1.0 mL) of the solvent to each vial to create a range of concentrations.
-
Heat each vial until the gelator completely dissolves, forming a clear solution.
-
Allow the vials to cool to room temperature and leave them undisturbed for 24 hours.
-
After the incubation period, invert each vial. A sample is considered a gel if it does not flow upon inversion.
-
The MGC is the lowest concentration at which a stable gel is formed.
Protocol 4: Determination of Gel-to-Sol Transition Temperature (Tgel)
The Tgel is the temperature at which a gel melts and becomes a solution (sol). The tube inversion method is also commonly used to determine this property.
Materials:
-
Prepared gel sample in a sealed vial
-
Heating apparatus with controlled temperature ramping (e.g., water bath with a thermometer or a controlled heating block)
Procedure:
-
Place the sealed vial containing the gel in the heating apparatus.
-
Slowly increase the temperature of the apparatus at a controlled rate (e.g., 1-2 °C per minute).
-
At regular temperature intervals, remove the vial and invert it to check for flow.
-
The Tgel is recorded as the temperature at which the gel starts to flow upon inversion.
Visualizations
The following diagrams illustrate the synthesis pathways and experimental workflows described in these application notes.
Caption: Synthesis workflow for N-Lauroyl-11-aminoundecanoic acid.
Caption: Workflow for gel characterization (MGC and Tgel).
Caption: Self-assembly pathway of low molecular weight gelators.
References
Application of 11-Aminoundecanoic Acid in Biomedical Device Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomedical devices are critical determinants of their in vivo performance, influencing biocompatibility, host tissue integration, and device longevity. Unmodified device surfaces can elicit undesirable biological responses, including protein fouling, platelet adhesion leading to thrombosis, and bacterial colonization, which can result in device failure and systemic complications. Surface modification with biocompatible molecules is a key strategy to mitigate these adverse reactions.
11-Aminoundecanoic acid (11-AUA) is a versatile bifunctional molecule possessing a terminal carboxylic acid and a primary amine, separated by a ten-carbon alkyl chain. This structure makes it an excellent candidate for surface modification of biomedical devices. The carboxylic acid group can be used to anchor the molecule to the device surface, while the terminal amine group is available for the covalent attachment of bioactive molecules such as peptides, proteins, or drugs. Alternatively, the zwitterionic nature of 11-AUA at physiological pH can itself impart desirable biocompatible and antifouling properties. This document provides detailed application notes and protocols for the use of this compound in creating biocompatible coatings for biomedical devices.
Key Applications and Advantages
-
Improved Biocompatibility: Coatings of 11-AUA can create a surface that minimizes non-specific protein adsorption and cellular adhesion, thereby reducing the foreign body response.
-
Enhanced Hemocompatibility: Surfaces modified with 11-AUA are expected to exhibit reduced platelet adhesion and activation, a critical factor for blood-contacting devices such as stents and catheters.
-
Platform for Biofunctionalization: The terminal amine group of immobilized 11-AUA serves as a reactive handle for the covalent attachment of various biomolecules, enabling the creation of surfaces with specific biological activities (e.g., antimicrobial, pro-endothelialization).
-
Drug Delivery: The carboxylic acid or amine groups can be used to conjugate drugs for localized and sustained release at the implant site.
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound coatings on titanium surfaces. The data is extrapolated from studies on surfaces with similar terminal functional groups (amine and carboxylic acid).
Table 1: Surface Characterization Data
| Parameter | Uncoated Titanium | 11-AUA Coated Titanium (Expected) | Reference Surfaces |
| Water Contact Angle (°) | 50 - 80 | 40 - 60 | COOH-terminated SAMs: 30-50° NH₂-terminated SAMs: 60-80° |
| Surface Roughness (Ra, nm) | < 5 | < 10 | Polished Titanium: < 5 nm SAM-coated surfaces: Generally smooth with minimal increase in roughness. |
| Coating Thickness (nm) | N/A | ~1.5 - 2.0 | Self-assembled monolayers typically have thicknesses in the range of 1-3 nm. |
Table 2: Biocompatibility and Hemocompatibility Data
| Assay | Uncoated Titanium | 11-AUA Coated Titanium (Expected) | Reference Surfaces & Conditions |
| Protein Adsorption (Albumin, ng/cm²) | > 400 | < 200 | Hydrophilic surfaces generally show lower protein adsorption compared to hydrophobic surfaces. |
| Fibroblast Viability (%) | > 95% | > 95% | Biocompatible materials should not induce significant cytotoxicity. |
| Platelet Adhesion (platelets/mm²) | > 5000 | < 1000 | Surfaces with near-neutral charge often exhibit reduced platelet adhesion.[1] |
| Hemolysis (%) | < 2% | < 2% | According to ASTM F756-00, materials with hemolysis below 2% are considered non-hemolytic. |
Experimental Protocols
Protocol 1: Preparation of this compound Coating on Titanium Substrates
This protocol describes a layer-by-layer approach to immobilize this compound on a titanium surface. The process involves creating a positively charged surface using poly-L-lysine, followed by the electrostatic adsorption of the negatively charged carboxylate group of 11-AUA.
Materials:
-
Titanium substrates (e.g., coupons, discs)
-
Acetone (B3395972) (ACS grade)
-
Ethanol (B145695) (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH)
-
Poly-L-lysine (PLL) solution (0.1 mg/mL in DI water)
-
This compound (1 mM in DI water, pH adjusted to ~8 with NaOH)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonicate titanium substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Surface Hydroxylation:
-
Immerse the cleaned substrates in a 2 M NaOH solution at 60°C for 2 hours.[2]
-
Rinse extensively with DI water until the pH of the rinsing water is neutral.
-
Dry the substrates under a stream of nitrogen.
-
-
Poly-L-lysine Adsorption:
-
Immerse the hydroxylated substrates in the 0.1 mg/mL PLL solution for 30 minutes at room temperature.[3]
-
Rinse the substrates by dipping them in three separate beakers of DI water for 1 minute each.
-
Dry under a stream of nitrogen.
-
-
This compound Immobilization:
-
Immerse the PLL-coated substrates in the 1 mM 11-AUA solution for 2 hours at room temperature.
-
Rinse the substrates by dipping them in three separate beakers of DI water for 1 minute each to remove non-adsorbed molecules.
-
Dry under a stream of nitrogen.
-
Store the coated substrates in a desiccator until further use.
-
Caption: Workflow for coating titanium with this compound.
Protocol 2: Characterization of 11-AUA Coated Surfaces
1. Water Contact Angle Measurement:
-
Purpose: To assess the surface hydrophilicity.
-
Method: Use a goniometer to measure the static water contact angle. Place a 5 µL droplet of DI water on the surface and capture an image. The angle between the droplet and the surface is measured.
-
Expected Result: A decrease in contact angle compared to uncoated titanium, indicating a more hydrophilic surface.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical composition of the surface coating.
-
Method: Analyze the surface using an XPS instrument with a monochromatic Al Kα X-ray source.
-
Expected Result:
-
Appearance of a N 1s peak at ~400 eV, confirming the presence of the amine group from 11-AUA.
-
Changes in the C 1s and O 1s spectra corresponding to the alkyl chain and carboxylic acid group.
-
Attenuation of the Ti 2p signal from the underlying substrate.
-
3. Atomic Force Microscopy (AFM):
-
Purpose: To evaluate the surface topography and roughness.
-
Method: Image the surface in tapping mode using a silicon nitride tip.
-
Expected Result: A relatively smooth surface with a root mean square (RMS) roughness (Ra) slightly increased compared to the polished titanium substrate.
Caption: Characterization methods for 11-AUA coated surfaces.
Protocol 3: In Vitro Biocompatibility and Hemocompatibility Assays
1. Protein Adsorption Assay (Bovine Serum Albumin - BSA):
-
Materials: 11-AUA coated and uncoated control substrates, BSA solution (1 mg/mL in PBS), Quartz Crystal Microbalance (QCM) or XPS.
-
Procedure (QCM):
-
Mount the coated QCM sensor.
-
Establish a stable baseline with PBS.
-
Introduce the BSA solution and monitor the change in frequency and dissipation until saturation.
-
Rinse with PBS to remove loosely bound protein.
-
Calculate the adsorbed mass using the Sauerbrey equation.
-
-
Expected Result: Lower adsorbed mass of BSA on the 11-AUA coated surface compared to the uncoated control.
2. Cell Viability Assay (MTT Assay):
-
Materials: 11-AUA coated and uncoated control substrates in a 24-well plate, Fibroblast cell line (e.g., L929), cell culture medium, MTT reagent, DMSO.
-
Procedure:
-
Seed fibroblasts onto the substrates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Remove the medium and add MTT solution (0.5 mg/mL in medium). Incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the control (cells on tissue culture plastic).
-
-
Expected Result: High cell viability (>90%) on the 11-AUA coated surface, similar to the control, indicating no cytotoxicity.
3. Platelet Adhesion Assay:
-
Materials: 11-AUA coated and uncoated control substrates, Platelet-rich plasma (PRP), PBS, Lactate Dehydrogenase (LDH) assay kit.
-
Procedure:
-
Incubate substrates with PRP for 1 hour at 37°C.
-
Gently rinse with PBS to remove non-adherent platelets.
-
Lyse the adherent platelets with a lysis buffer.
-
Quantify the LDH released using the LDH assay kit, following the manufacturer's instructions.
-
Correlate the LDH activity to the number of platelets using a standard curve.
-
-
Expected Result: A significantly lower number of adherent platelets on the 11-AUA coated surface compared to the uncoated control.
4. Hemolysis Assay:
-
Materials: 11-AUA coated and uncoated control substrates, fresh human blood, PBS (negative control), DI water (positive control).
-
Procedure (adapted from ASTM F756-00):
-
Incubate substrates in diluted blood (1:4 in PBS) for 2 hours at 37°C with gentle agitation.
-
Centrifuge the samples and collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
-
-
Expected Result: Hemolysis percentage below 2%, classifying the material as non-hemolytic.
Caption: Biological evaluation workflow for 11-AUA coated surfaces.
Conclusion
This compound presents a promising and versatile molecule for the surface modification of biomedical devices. The protocols outlined in this document provide a framework for the creation and evaluation of 11-AUA coatings. The expected outcomes are surfaces with improved biocompatibility and hemocompatibility, which can also serve as a platform for further functionalization. Researchers and drug development professionals can adapt these methodologies to their specific device materials and applications, contributing to the development of safer and more effective medical implants.
References
Application Notes and Protocols for Self-Assembling Monolayers of 11-Aminoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 11-aminoundecanoic acid (11-AUA) for the creation of self-assembling monolayers (SAMs). This document outlines the fundamental principles, detailed experimental protocols for SAM formation on gold and silicon dioxide substrates, characterization techniques, and potential applications in biosensing and drug development.
Introduction to this compound for SAMs
This compound is a bifunctional organic molecule with a terminal amine (-NH₂) group and a terminal carboxylic acid (-COOH) group, separated by a ten-carbon alkyl chain.[1][2] This structure allows for the formation of well-ordered, self-assembling monolayers on various substrates. The choice of substrate dictates which functional group anchors to the surface and which is exposed, thereby tuning the surface chemistry for specific applications.[3][4]
On gold surfaces, the amine group can form a coordinate bond with the gold, presenting a carboxylic acid-terminated surface. Conversely, on hydroxylated surfaces like silicon dioxide, the carboxylic acid group can form a stable linkage, exposing an amine-terminated monolayer. This versatility makes 11-AUA a valuable tool for surface functionalization in fields ranging from materials science to biotechnology.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing effective SAM formation protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₂ | [1][2] |
| Molecular Weight | 201.31 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 188-191 °C | [2] |
| pKa (amine) | 11.15 | [7] |
| pKa (carboxylate) | 4.55 | [7] |
| Solubility in Water | pH-dependent; max 3.2 g/L at 25°C and pH ≥ 4 | [7] |
Experimental Protocols for 11-AUA SAM Formation
Detailed protocols for the formation of 11-AUA SAMs on gold and silicon dioxide substrates are provided below. These protocols are based on established methods for forming amine- and carboxyl-terminated SAMs.[8][9]
3.1. Formation of Carboxylic Acid-Terminated SAM on Gold Substrates
This protocol details the formation of an 11-AUA SAM on a gold surface, where the amine group is expected to bind to the gold, leaving a terminal carboxylic acid group.
Materials:
-
This compound
-
200 proof ethanol (B145695)
-
Concentrated hydrochloric acid (HCl)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Sonicator
-
Beakers and Petri dishes
-
Tweezers
-
Fume hood
Protocol:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes under a fume hood. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200 proof ethanol.
-
To protonate the amine groups and facilitate dissolution, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[9]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the cleaned gold substrates into the 11-AUA solution.
-
Incubate for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation. For a more ordered monolayer, longer incubation times can be beneficial.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere.
-
3.2. Formation of Amine-Terminated SAM on Silicon Dioxide Substrates
This protocol describes the formation of an 11-AUA SAM on a silicon dioxide surface, where the carboxylic acid group is expected to bind to the hydroxylated surface, leaving a terminal amine group.
Materials:
-
This compound
-
Anhydrous toluene (B28343) or chloroform
-
Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer or glass slides)
-
Piranha solution or RCA-1 clean (Ammonia solution, hydrogen peroxide, water)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Sonicator
-
Beakers and Petri dishes
-
Tweezers
-
Fume hood
-
Oven or hotplate
Protocol:
-
Substrate Hydroxylation:
-
Clean the silicon dioxide substrates by immersing them in Piranha solution for 10-15 minutes or by performing an RCA-1 clean (5:1:1 DI water: 27% NH₄OH: 30% H₂O₂) at 75-80°C for 10 minutes. This step generates a high density of hydroxyl (-OH) groups on the surface.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates in an oven at 120°C for at least 30 minutes to remove adsorbed water.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene or chloroform.
-
Add a small amount of triethylamine (e.g., 10 µL per 10 mL of solution) to deprotonate the carboxylic acid and facilitate its reaction with the surface hydroxyl groups.
-
-
SAM Formation:
-
Immerse the cleaned and dried silicon dioxide substrates into the 11-AUA solution.
-
Incubate for 12-24 hours at room temperature in a sealed, moisture-free environment (e.g., a desiccator or glovebox).
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse them sequentially with toluene (or chloroform) and then ethanol to remove unbound molecules.
-
Cure the substrates by baking them at 120°C for 1 hour to promote the formation of stable siloxane bonds.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Characterization of 11-AUA Self-Assembling Monolayers
The quality and properties of the formed 11-AUA SAMs can be assessed using various surface-sensitive techniques. A summary of common characterization methods and the expected results is provided in Table 2.
| Characterization Technique | Parameter Measured | Expected Results for a Well-Formed SAM | Reference |
| Contact Angle Goniometry | Surface wettability | High contact angle for a well-packed alkyl chain monolayer. The terminal group (-COOH or -NH₂) will influence the exact value. | [8][10] |
| Ellipsometry | Monolayer thickness | A uniform thickness consistent with the length of the 11-AUA molecule (approximately 1.5 - 2.0 nm). | [11] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of C, N, and O peaks. Analysis of N 1s and C 1s core levels can confirm the presence and chemical state of the amine and carboxylic acid groups. | [8][12] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | A smooth, uniform surface with low root-mean-square (RMS) roughness. | [12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of functional groups | Characteristic peaks for C-H stretching of the alkyl chain, and C=O and N-H stretching of the terminal groups. | [13] |
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for SAM formation and the molecular arrangement of 11-AUA on different substrates.
Applications in Biosensors and Drug Development
The ability to create surfaces with either carboxylic acid or amine functionalities opens up a wide range of applications in the life sciences.
-
Biosensors: The terminal functional groups of 11-AUA SAMs can be used to covalently immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids.[14][15][16]
-
Carboxylic acid-terminated SAMs can be activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form amide bonds with amine groups on proteins.[10]
-
Amine-terminated SAMs can be functionalized with crosslinkers to attach to carboxylic acid groups on biomolecules.
-
-
Drug Delivery: SAM-coated nanoparticles can be designed for targeted drug delivery. The surface chemistry can be tailored to improve biocompatibility, control drug release kinetics, and target specific cells or tissues.
-
Cell Adhesion Studies: The controlled surface chemistry provided by 11-AUA SAMs allows for fundamental studies of cell-surface interactions, which is critical in the development of biomaterials and medical implants.
By following the protocols and characterization methods outlined in these notes, researchers can effectively utilize this compound to create well-defined self-assembling monolayers for a variety of advanced applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a highly specific amine-terminated aptamer functionalized surface plasmon resonance biosensor for blood protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a highly specific amine-terminated aptamer functionalized surface plasmon resonance biosensor for blood protein detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Nylon-11 Synthesized from 11-Aminoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon-11, a bio-based polyamide derived from the polymerization of 11-aminoundecanoic acid, is a versatile engineering thermoplastic with applications in various fields, including automotive, aerospace, electronics, and medical devices.[1][2] Its unique properties, such as low water absorption, good dimensional stability, chemical resistance, and flexibility, make it a material of great interest.[3][4][5] The synthesis of Nylon-11 begins with this compound, a monomer often produced from castor oil.[1][2][6] A thorough characterization of Nylon-11 is crucial to ensure its quality, predict its performance, and tailor its properties for specific applications. This document provides detailed protocols for the key techniques used to characterize Nylon-11.
Data Presentation
The following tables summarize the typical quantitative data obtained from the characterization of Nylon-11. These values can be used as a benchmark for comparison.
Table 1: Thermal Properties of Nylon-11
| Property | Typical Value | Analysis Technique |
| Glass Transition Temperature (Tg) | 45-53 °C[7][8] | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 182-200 °C[1][7][8][9][10] | Differential Scanning Calorimetry (DSC) |
| Heat of Fusion (ΔHf) of 100% Crystalline Nylon-11 | 189-226 J/g[11][12] | Differential Scanning Calorimetry (DSC) |
| Decomposition Onset Temperature | ~290-410 °C[13][14][15] | Thermogravimetric Analysis (TGA) |
Table 2: Physical and Mechanical Properties of Nylon-11
| Property | Typical Value | Standard |
| Density | 1.04-1.05 g/cm³[8][13][16] | ASTM D792 |
| Tensile Strength | 47-58 MPa[8][16] | ASTM D638 |
| Elongation at Break | 300-350%[8] | ASTM D638 |
| Flexural Modulus | 0.9 GPa[13] | ASTM D790 |
| Water Absorption (at saturation) | 1.5-2.5%[8][13] | ASTM D570 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of Nylon-11.
Thermal Analysis
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of Nylon-11.
Protocol:
-
Accurately weigh 5-10 mg of the Nylon-11 sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Purge the DSC cell with a nitrogen atmosphere at a flow rate of 20-50 mL/min.[7]
-
Equilibrate the sample at a low temperature, typically 0 °C.
-
Heat the sample from 0 °C to 220-250 °C at a constant heating rate of 10 °C/min.[7][11][17][18] This constitutes the first heating scan, which reveals the thermal history of the material.
-
Hold the sample at 220-250 °C for 3-5 minutes to erase the thermal history.[7][18]
-
Cool the sample to 0 °C at a controlled rate of 10 °C/min.
-
Heat the sample again from 0 °C to 220-250 °C at 10 °C/min. This is the second heating scan and is used to determine the intrinsic thermal properties of the material.
-
Analyze the resulting thermogram to determine Tg (midpoint of the step change in the baseline) and Tm (peak of the endothermic melting event).[7]
-
Calculate the percent crystallinity (%Xc) using the following equation:
%Xc = (ΔHf / ΔHf°) x 100
where ΔHf is the heat of fusion of the sample (obtained by integrating the area of the melting peak) and ΔHf° is the heat of fusion for 100% crystalline Nylon-11 (typically in the range of 189-226 J/g).[11][12]
Objective: To evaluate the thermal stability and decomposition profile of Nylon-11.
Protocol:
-
Weigh 10-20 mg of the Nylon-11 sample into a TGA pan (ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to 600-800 °C at a constant heating rate of 10 °C/min.[14]
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which maximum degradation occurs.
Spectroscopic Analysis
Objective: To identify the functional groups present in Nylon-11 and confirm its chemical structure.
Protocol:
-
Prepare the Nylon-11 sample for analysis. A common method is to create a thin film by hot pressing or solvent casting. Alternatively, for attenuated total reflectance (ATR)-FTIR, a solid sample can be used directly. For transmission FTIR, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire the infrared spectrum over a range of 4000-400 cm-1.
-
Typically, 32 or 64 scans are co-added at a resolution of 4 cm-1 to obtain a high-quality spectrum.[19]
-
Analyze the spectrum for characteristic absorption bands of polyamides, such as:
-
N-H stretching (~3300 cm-1)
-
C-H stretching (~2920 and ~2850 cm-1)
-
Amide I (C=O stretching) (~1640 cm-1)
-
Amide II (N-H bending and C-N stretching) (~1540 cm-1)
-
Structural Analysis
Objective: To determine the crystalline structure and identify the different crystalline phases of Nylon-11.
Protocol:
-
Prepare a flat sample of Nylon-11, such as a thin film or a pressed powder pellet.
-
Mount the sample in the XRD instrument.
-
Use a Cu Kα radiation source (λ = 1.54 Å).
-
Scan the sample over a 2θ range of 5° to 40°.
-
Analyze the resulting diffractogram to identify the characteristic peaks of the different crystalline phases of Nylon-11. The two most common phases are:
Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of Nylon-11.
Protocol:
-
Dissolve the Nylon-11 sample in a suitable solvent. Common solvents for polyamides are 1,1,1,3,3,3-hexafluoro-2-isopropanol (HFIP) containing a salt like sodium trifluoroacetate (B77799) (e.g., 0.05 M) to prevent aggregation, or m-cresol.[3][18]
-
The analysis may need to be performed at an elevated temperature (e.g., 40 °C for HFIP, or higher for m-cresol) to reduce solvent viscosity and ensure complete dissolution.[3][20]
-
Filter the sample solution through a 0.2 or 0.45 µm filter before injection.
-
Inject the filtered solution into the GPC/SEC system equipped with a suitable column set (e.g., PLgel or PL HFIPgel columns).[3]
-
Use a differential refractive index (dRI) detector to monitor the elution of the polymer.
-
Calibrate the system using narrow molecular weight standards, such as polymethylmethacrylate (PMMA) or commercially available Nylon standards.[3]
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI (Mw/Mn).
Mechanical Properties
Objective: To determine the tensile strength, elongation at break, and Young's modulus of Nylon-11.
Protocol:
-
Prepare dumbbell-shaped test specimens according to ASTM D638 specifications.[21] This is typically done by injection molding or machining from a larger plaque.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours as per ASTM D618.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is specified in ASTM D638 and depends on the material's properties.[22]
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Visualizations
Caption: Workflow for Nylon-11 Characterization.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. Nylon 11 - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. immould.com [immould.com]
- 9. mdpi.com [mdpi.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. researchgate.net [researchgate.net]
- 19. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 20. agilent.com [agilent.com]
- 21. store.astm.org [store.astm.org]
- 22. scribd.com [scribd.com]
Application Notes and Protocols for 11-Aminoundecanoic Acid-Based Polymers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Aminoundecanoic acid (11-AUA) is a versatile monomer derived from renewable resources, primarily castor oil. Its polymerization leads to Polyamide 11 (PA11), a biocompatible and biodegradable polymer with significant potential in the development of advanced drug delivery systems. The unique physicochemical properties of 11-AUA based polymers, including their hydrophobicity, crystallinity, and thermal stability, make them suitable for encapsulating a wide range of therapeutic agents, from small molecules to biologics. These polymers can be formulated into various drug delivery platforms, such as nanoparticles, microparticles, and implants, to achieve controlled and targeted drug release. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 11-AUA based polymeric drug delivery systems.
Physicochemical Properties of this compound
This compound is a white crystalline solid with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₂ | |
| Molecular Weight | 201.31 g/mol | |
| Melting Point | 190-192 °C | |
| Solubility | Sparingly soluble in water | |
| Appearance | White crystalline powder |
Synthesis of this compound-Based Polymers
The primary polymer derived from 11-AUA is Polyamide 11 (PA11), synthesized through polycondensation. Furthermore, 11-AUA can be copolymerized with other monomers to tailor the physicochemical properties of the resulting polymer for specific drug delivery applications.
Protocol 1: Synthesis of Polyamide 11 (PA11) by Melt Polycondensation
This protocol describes the synthesis of PA11 from this compound via melt polycondensation.
Materials:
-
This compound
-
Nitrogen gas (high purity)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and vacuum outlet
Procedure:
-
Place a known quantity of this compound into the reaction vessel.
-
Purge the vessel with high-purity nitrogen gas for 15-20 minutes to remove any residual oxygen.
-
Heat the reactor to a temperature of 200-220°C under a continuous nitrogen blanket with gentle stirring.
-
Maintain this temperature for 2-3 hours to allow for the polycondensation reaction to proceed. Water will be eliminated as a byproduct.
-
Apply a vacuum to the system to remove the water vapor and drive the polymerization to completion.
-
Continue the reaction under vacuum for an additional 2-4 hours, or until the desired molecular weight is achieved, as monitored by the viscosity of the melt.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid Polyamide 11 can be collected and purified by precipitation from a suitable solvent if necessary.
Formulation of 11-AUA Based Polymer Drug Delivery Systems
Polymers based on 11-AUA can be formulated into nanoparticles and microparticles for drug delivery using various techniques. The choice of method depends on the desired particle size, drug properties, and release profile.
Protocol 2: Preparation of Polyamide 11 Nanoparticles by a Modified Emulsion-Solvent Evaporation Method
This protocol is adapted from general polyamide nanoparticle preparation methods and is suitable for encapsulating hydrophobic drugs.
Materials:
-
Polyamide 11 (PA11)
-
Drug to be encapsulated
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of PA11 and the drug in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the aqueous phase.
-
Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (O/W) emulsion.
-
Transfer the resulting emulsion to a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm) at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and further characterization.
Protocol 3: Preparation of Polyamide Microparticles by Interfacial Polymerization
This method is suitable for encapsulating both hydrophilic and hydrophobic drugs, where the drug is dissolved in either the aqueous or organic phase, respectively.
Materials:
-
This compound (or a diamine)
-
Sebacoyl chloride (or other diacid chloride)
-
Drug to be encapsulated
-
Organic solvent (e.g., cyclohexane)
-
Aqueous solution (e.g., water with a surfactant like Span 80)
-
Magnetic stirrer
Procedure:
-
For hydrophobic drug encapsulation: Dissolve sebacoyl chloride and the drug in the organic solvent.
-
For hydrophilic drug encapsulation: Dissolve this compound (or diamine) and the drug in the aqueous phase.
-
Disperse the organic phase in the aqueous phase (or vice versa) under continuous stirring to form an emulsion.
-
The polymerization reaction occurs at the interface of the two phases, forming a polyamide membrane around the droplets of the dispersed phase, thus encapsulating the drug.
-
Continue stirring for a defined period (e.g., 1-3 hours) to allow for complete polymerization.
-
Collect the microparticles by filtration or centrifugation.
-
Wash the microparticles with appropriate solvents to remove unreacted monomers and excess surfactant.
-
Dry the microparticles under vacuum.
Characterization of Drug Delivery Systems
A thorough characterization of the formulated drug delivery system is crucial to ensure its quality, efficacy, and safety.
Physicochemical Characterization
The following table summarizes key characterization techniques and the information they provide.
| Parameter | Technique | Typical Values (for Polyamide Systems) |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles: 50 - 300 nm, PDI < 0.3Microparticles: 1 - 200 µm |
| Surface Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Spherical shape, smooth surface |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -30 mV to +30 mV (depending on formulation) |
| Drug Loading (DL) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | DL: 1 - 20%EE: 50 - 95% |
| Crystallinity | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) | Semi-crystalline nature of PA11 may be altered by drug encapsulation |
In Vitro Drug Release Studies
Protocol 4: In Vitro Drug Release using the Dialysis Bag Method
This is a common method for assessing the release kinetics of drugs from nanoparticulate systems.
Materials:
-
Drug-loaded nanoparticles/microparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of drug-loaded particles in a small volume of the release medium.
-
Transfer the dispersion into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a larger vessel containing a known volume of the release medium (e.g., 50 mL of PBS).
-
Maintain the system at 37°C in a shaking incubator to ensure sink conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released over time.
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.
Biocompatibility and Cytotoxicity
The biocompatibility of 11-AUA based polymers is a key advantage for their use in drug delivery. However, it is essential to evaluate the cytotoxicity of the final drug-loaded formulations.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the polymeric carriers and the encapsulated drug on cell viability.
Materials:
-
Cell line relevant to the therapeutic application (e.g., cancer cell line for anticancer drug delivery)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test samples. Include untreated cells as a control.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and plot dose-response curves to determine the IC50 values.
Conclusion
Polymers based on this compound, particularly Polyamide 11, offer a promising platform for the development of effective and biocompatible drug delivery systems. Their renewable origin and tunable properties make them an attractive alternative to conventional synthetic polymers. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize, formulate, and evaluate 11-AUA based polymeric drug carriers for a variety of therapeutic applications. Further research into the development of novel copolymers and advanced formulations will continue to expand the utility of these versatile biomaterials in medicine.
Application Notes and Protocols: Acylation of 11-Aminoundecanoic Acid for Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of naturally derived compounds is a promising avenue for the development of novel and effective fungicides. 11-Aminoundecanoic acid, a bio-based building block derived from castor oil, presents a versatile scaffold for the synthesis of new active ingredients.[1] Acylation of the terminal amino group of this compound can yield N-acyl derivatives with significant fungicidal properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these potential fungicides, with a focus on N-chloroacetyl-11-aminoundecanoic acid, a compound noted for its fungicidal and insecticidal activities.[2]
The general principle behind the fungicidal action of long-chain fatty acid amides involves the disruption of the fungal cell membrane's integrity.[3][4] By inserting their lipophilic acyl chains into the lipid bilayer, these molecules can alter membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately, cell death.[3][4][5]
Data Presentation
While specific quantitative data for the fungicidal efficacy of a broad range of N-acyl-11-aminoundecanoic acid derivatives is not extensively available in the public domain, analogous compounds provide an indication of potential activity. The following table summarizes the fungicidal activity of various N-acyl chitosan (B1678972) derivatives, which also feature an acylated amino group on a long-chain backbone, against common plant pathogens.
Table 1: Fungicidal Activity of Selected N-Acyl Chitosan Derivatives
| Acyl Group | Target Fungus | EC50 Value (%) | Reference |
| 4-Chlorobutyryl | Botrytis cinerea | 0.043 | [6] |
| Decanoyl | Botrytis cinerea | 0.044 | [6] |
| Cinnamoyl | Botrytis cinerea | 0.045 | [6] |
| p-Methoxybenzoyl | Botrytis cinerea | 0.050 | [6] |
| Lauroyl | Pyricularia oryzae | Most Active | [6] |
| Methoxy acetyl | Pyricularia oryzae | Most Active | [6] |
| Methacryloyl | Pyricularia oryzae | Most Active | [6] |
| Decanoyl | Pyricularia oryzae | Most Active | [6] |
EC50: The concentration of a compound that gives half-maximal response.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-acyl-11-aminoundecanoic acid derivatives. These should be adapted and optimized based on the specific acylating agent and desired scale of the reaction.
Protocol 1: Synthesis of N-Chloroacetyl-11-aminoundecanoic Acid
This protocol is based on the known reaction between this compound and chloroacetyl chloride.[2]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., triethylamine)
-
Dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Dissolution: Dissolve this compound in an aqueous solution of sodium hydroxide at room temperature with stirring. The molar equivalent of NaOH should be sufficient to deprotonate the carboxylic acid and neutralize the HCl byproduct of the reaction.
-
Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-chloroacetyl-11-aminoundecanoic acid product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: General Synthesis of N-Acyl-11-aminoundecanoic Acids using Fatty Acyl Chlorides
This protocol can be adapted for various fatty acyl chlorides (e.g., lauroyl chloride, myristoyl chloride) to synthesize a range of fungicidal candidates.
Materials:
-
This compound
-
Fatty acyl chloride (e.g., lauroyl chloride)
-
Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Suspension: Suspend this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add triethylamine (approximately 2.2 equivalents) to the suspension and stir.
-
Acylation: Dissolve the fatty acyl chloride (approximately 1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by recrystallization.
Mandatory Visualizations
Caption: General workflow for the synthesis of N-acyl-11-aminoundecanoic acid fungicides.
Caption: Proposed mechanism of action for N-acyl-11-aminoundecanoic acid fungicides.
References
- 1. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]
- 6. KR101280951B1 - A process to synthesize this compound or the ester derivative thereof - Google Patents [patents.google.com]
The Pivotal Role of 11-Aminoundecanoic Acid in the Advancement of High-Performance Bio-Based Plastics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The increasing demand for sustainable and high-performance materials has propelled the development of bio-based plastics. Among these, Polyamide 11 (PA11), derived from the monomer 11-aminoundecanoic acid, stands out for its exceptional combination of mechanical strength, chemical resistance, and thermal stability.[1][2][3] This document provides a comprehensive overview of the synthesis of this compound, its polymerization into PA11, and the resulting polymer's properties and applications. Detailed experimental protocols are provided to facilitate further research and development in this promising field.
From Castor Bean to High-Performance Polymer: The Journey of this compound
The primary industrial route to this compound begins with castor oil, a renewable feedstock.[1][4] The synthesis is a multi-step process that transforms ricinoleic acid, the main component of castor oil, into the C11 monomer.
Caption: Synthesis pathway of Polyamide 11 from castor oil.
Quantitative Properties of Polyamide 11 (PA11)
The unique 11-carbon chain of the monomer imparts PA11 with a desirable balance of properties, making it a versatile engineering thermoplastic.[3] Below is a summary of its key quantitative properties.
Table 1: Mechanical Properties of Polyamide 11
| Property | Value | Test Standard |
| Tensile Strength | 48 - 58 MPa | ASTM D638 |
| Elongation at Break | 50 - 300 % | ASTM D638 |
| Flexural Modulus | 1.1 - 1.5 GPa | ASTM D790 |
| Izod Impact Strength (Notched) | 50 - 100 J/m | ASTM D256 |
| Hardness (Shore D) | 70 - 75 | ASTM D2240 |
Table 2: Thermal Properties of Polyamide 11
| Property | Value | Test Standard |
| Melting Temperature (Tm) | 185 - 190 °C | ASTM D3418 |
| Glass Transition Temperature (Tg) | 42 - 46 °C | ASTM D3418 |
| Heat Deflection Temperature @ 0.45 MPa | 140 - 150 °C | ASTM D648 |
| Coefficient of Linear Thermal Expansion | 100 - 150 µm/m·°C | ASTM E831 |
Table 3: Physical and Electrical Properties of Polyamide 11
| Property | Value | Test Standard |
| Density | 1.03 - 1.05 g/cm³ | ASTM D792 |
| Water Absorption (24h) | 0.2 - 0.4 % | ASTM D570 |
| Dielectric Strength | 15 - 20 kV/mm | ASTM D149 |
| Volume Resistivity | >10¹³ Ω·cm | ASTM D257 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent polymerization to Polyamide 11.
Protocol 1: Synthesis of this compound from 10-Undecenoic Acid
This protocol outlines the two-step conversion of 10-undecenoic acid to this compound.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
10-Undecenoic acid
-
Toluene
-
Benzoyl peroxide (or other suitable radical initiator)
-
Hydrogen bromide gas
-
Aqueous ammonia solution (e.g., 28-40%)
-
Standard laboratory glassware and equipment (reaction flask, condenser, gas inlet tube, magnetic stirrer, etc.)
Procedure:
Step 1: Hydrobromination of 10-Undecenoic Acid [1][5]
-
In a well-ventilated fume hood, dissolve 10-undecenoic acid in toluene in a suitable reaction flask.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble hydrogen bromide gas through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 20°C.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the toluene and any unreacted hydrogen bromide under reduced pressure.
-
The resulting crude 11-bromoundecanoic acid can be purified by recrystallization from a suitable solvent (e.g., hexane).
Step 2: Ammonolysis of 11-Bromoundecanoic Acid [1][2]
-
In a pressure-rated reaction vessel, add the purified 11-bromoundecanoic acid to an excess of concentrated aqueous ammonia.
-
Seal the vessel and stir the mixture at a controlled temperature (e.g., 20-30°C) for an extended period (e.g., 45-50 hours).[2] The reaction progress can be monitored by analyzing aliquots for the disappearance of the starting material.
-
After the reaction is complete, carefully vent the vessel in a fume hood.
-
Heat the reaction mixture to approximately 100°C to drive off the excess ammonia.
-
Cool the solution to induce the crystallization of this compound.
-
Collect the crystalline product by filtration and wash with cold deionized water.
-
Dry the purified this compound in a vacuum oven.
Protocol 2: Melt Polymerization of this compound to Polyamide 11
This protocol describes the laboratory-scale synthesis of Polyamide 11 via melt polycondensation.
Caption: Experimental workflow for the melt polymerization of Polyamide 11.
Materials:
-
Purified this compound
-
High-temperature reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a vacuum port
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
Thoroughly dry the purified this compound monomer to remove any residual moisture.
-
Charge the dried monomer into the reaction vessel.
-
Purge the vessel with a dry, inert gas (e.g., nitrogen or argon) to remove air.
-
Begin heating the vessel with stirring. The monomer will melt at around 190°C.
-
Increase the temperature to the desired polymerization temperature, typically in the range of 200-220°C.
-
Maintain the reaction at this temperature under a slow, continuous flow of the inert gas. This helps to remove the water produced during the condensation reaction, driving the equilibrium towards polymer formation.
-
As the polymerization proceeds, the viscosity of the melt will increase. In the later stages of the reaction, a vacuum can be applied to further facilitate the removal of water and increase the molecular weight of the resulting polyamide.
-
The reaction is typically continued until the desired melt viscosity (indicative of the target molecular weight) is achieved.
-
Once the polymerization is complete, the molten Polyamide 11 can be extruded from the reactor and cooled.
Characterization of Polyamide 11
A variety of analytical techniques are employed to characterize the structure and properties of the synthesized Polyamide 11.
Table 4: Common Characterization Techniques for Polyamide 11
| Technique | Information Obtained |
| Differential Scanning Calorimetry (DSC) | Melting temperature (Tm), glass transition temperature (Tg), crystallinity |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide bond formation, identification of functional groups |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the polymer repeat unit |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution |
| Tensile Testing | Tensile strength, elongation at break, Young's modulus |
| X-Ray Diffraction (XRD) | Crystalline structure and degree of crystallinity |
Applications of Polyamide 11
The excellent properties of PA11 have led to its adoption in a wide range of demanding applications across various industries.[1]
-
Automotive: Fuel lines, airbrake hoses, and connectors due to its chemical and hydrocarbon resistance.[1]
-
Oil & Gas: Flexible risers and liners for offshore pipelines owing to its durability and resistance to harsh environments.
-
Electronics: Cable sheathing and connectors where good electrical insulation and mechanical strength are required.
-
Sporting Goods: High-performance footwear and racket strings, benefiting from its flexibility and impact resistance.
-
Medical: Catheters and medical tubing due to its biocompatibility and flexibility.
Conclusion
This compound is a key bio-based monomer that provides a sustainable pathway to the high-performance thermoplastic, Polyamide 11. The synthesis from castor oil, though multi-stepped, utilizes a renewable resource. The resulting polymer, PA11, exhibits a compelling profile of mechanical, thermal, and chemical properties that make it a suitable replacement for traditional petroleum-based plastics in a multitude of applications. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working towards the advancement of sustainable polymer science and technology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 3. hpp.arkema.com [hpp.arkema.com]
- 4. CN115433077A - Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Aminoundecanoic Acid from Ricinoleic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 11-aminoundecanoic acid from ricinoleic acid.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic route from ricinoleic acid to this compound?
A1: The industrial synthesis involves a five-step process:
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Transesterification: Castor oil, which is rich in ricinoleic acid triglycerides, is reacted with methanol (B129727) to produce methyl ricinoleate (B1264116).
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Pyrolysis: Methyl ricinoleate is thermally cracked to yield methyl 10-undecenoate and heptanal.
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Hydrolysis: Methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.
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Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide to form 11-bromoundecanoic acid.
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Amination: 11-bromoundecanoic acid is reacted with ammonia (B1221849) to produce the final product, this compound.
Q2: What are the critical parameters to control during the pyrolysis of methyl ricinoleate?
A2: The pyrolysis step is highly sensitive to temperature and reaction time. Optimal yields of methyl undecenoate are typically achieved at temperatures between 500°C and 600°C with a short residence time.[1][2] High heating rates are also crucial to minimize side reactions such as dehydration and the formation of isomeric octadecadienoic acids.[3][4] The use of steam can help to improve heat transfer and reduce char formation.
Q3: How can I minimize the formation of the undesired 10-bromoundecanoic acid during hydrobromination?
A3: The formation of 10-bromoundecanoic acid, the Markovnikov addition product, can be minimized by ensuring the reaction proceeds via a radical mechanism. This is achieved by:
-
Using a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Excluding oxygen from the reaction mixture, as it can interfere with the radical chain reaction.
-
Using a non-polar solvent, such as toluene (B28343) or hexane (B92381), which favors the radical pathway.[5][6]
Q4: What are the common side products in the amination step, and how can they be avoided?
A4: The primary side products in the amination of 11-bromoundecanoic acid are the secondary amine (di-11-undecanoic acid amine) and tertiary amine (tri-11-undecanoic acid amine). Their formation can be suppressed by using a large excess of ammonia, which increases the probability of the 11-bromoundecanoic acid reacting with ammonia rather than the already formed this compound.[7][8] Controlling the reaction temperature is also important; higher temperatures can lead to an increase in side products.[7]
Q5: What is the best method for purifying the final this compound?
A5: Recrystallization is the most common and effective method for purifying this compound. Water is a suitable solvent, although solubility is limited.[5] Purity can be further enhanced by recrystallization from an aqueous ethanol (B145695) solution.[9] For highly pure product, recrystallization from a dilute acid solution, such as acetic acid or sulfuric acid, followed by neutralization can be employed.[9]
Troubleshooting Guides
Problem 1: Low Yield in Pyrolysis of Methyl Ricinoleate
| Possible Cause | Suggested Solution |
| Incorrect Temperature | Optimize the pyrolysis temperature. The ideal range is typically 500-600°C.[1][2] Temperatures below this range will result in incomplete conversion, while higher temperatures can lead to increased charring and byproduct formation.[10] |
| Slow Heating Rate | Employ a fast heating rate to minimize the time the methyl ricinoleate is at intermediate temperatures where side reactions, such as dehydration, are more prevalent.[3][4] |
| Char Formation | Introduce steam into the reactor. This improves heat transfer and helps to remove char as it forms. |
| Suboptimal Feed Rate | Adjust the feed rate of methyl ricinoleate to ensure a short residence time in the pyrolysis zone. |
Problem 2: High Proportion of 10-bromoundecanoic acid in Hydrobromination
| Possible Cause | Suggested Solution |
| Insufficient Radical Initiator | Ensure an adequate concentration of a suitable radical initiator (e.g., benzoyl peroxide, AIBN) is used. |
| Presence of Oxygen | De-gas the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the reaction to exclude oxygen. |
| Polar Solvent | Use a non-polar solvent such as toluene or hexane to favor the radical pathway. |
| Reaction Temperature Too High | Maintain a low reaction temperature, as higher temperatures can favor the ionic mechanism leading to the Markovnikov product. |
Problem 3: Low Yield and/or Impure Product in Amination Step
| Possible Cause | Suggested Solution |
| Insufficient Ammonia | Use a large molar excess of ammonia to 11-bromoundecanoic acid to favor the formation of the primary amine and minimize over-alkylation.[7] |
| Reaction Temperature Too High | Conduct the reaction at a moderate temperature (e.g., 20-40°C). Higher temperatures can increase the rate of side reactions.[7] |
| Incomplete Reaction | Ensure a sufficient reaction time for the amination to go to completion. Monitoring the reaction by TLC or another suitable analytical method is recommended. |
| Formation of Secondary/Tertiary Amines | In addition to using excess ammonia, consider a stepwise addition of the 11-bromoundecanoic acid to the ammonia solution to maintain a high ammonia concentration throughout the reaction. |
Data Presentation
Table 1: Effect of Pyrolysis Temperature on Methyl Undecenoate Yield
| Pyrolysis Temperature (°C) | Methyl Undecenoate Yield (%) | Heptanal Yield (%) | Reference |
| 440 | - | - | [1] |
| 500 | 47.9 | 28.0 | [1][2] |
| 520 | 56.1 | 60.2 | [1] |
| 560 | - | - | [1] |
| 562 | 47.9 | 28.0 | [1][2] |
Table 2: Optimizing Conditions for the Amination of 11-Bromoundecanoic Acid
| Parameter | Condition | Yield (%) | Reference |
| Molar Ratio (Ammonia:Bromo-acid) | 9:1 | 70 | [11] |
| Temperature (°C) | 20 | 70 | [11] |
| Reaction Time (h) | 24 | 70 | [11] |
Experimental Protocols
Protocol 1: Pyrolysis of Methyl Ricinoleate
-
Set up a pyrolysis apparatus consisting of a feed pump, a preheater, a packed-bed reactor in a tube furnace, a condenser, and a collection flask.
-
Pack the reactor with an inert material such as quartz chips.
-
Heat the reactor to the desired pyrolysis temperature (e.g., 550°C).
-
Preheat the methyl ricinoleate to approximately 300°C.
-
If using steam, introduce it into the reactor at a controlled rate.
-
Pump the preheated methyl ricinoleate into the reactor at a predetermined flow rate to ensure a short residence time.
-
The pyrolysis vapors exit the reactor and are passed through the condenser.
-
Collect the liquid products (a mixture of methyl undecenoate, heptanal, and unreacted starting material) in the collection flask.
-
Analyze the product mixture by gas chromatography (GC) to determine the yield of methyl undecenoate.
Protocol 2: Anti-Markovnikov Hydrobromination of 10-Undecenoic Acid
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Dissolve 10-undecenoic acid in a non-polar solvent (e.g., toluene) in a three-necked flask equipped with a gas inlet, a condenser, and a dropping funnel.
-
Add a radical initiator (e.g., 1-2 mol% benzoyl peroxide).
-
Flush the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove all oxygen.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Bubble hydrogen bromide gas through the solution while maintaining the temperature at 0°C. Alternatively, a solution of HBr in a suitable solvent can be added dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Upon completion, stop the flow of HBr and purge the system with nitrogen to remove any excess HBr.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 11-bromoundecanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Protocol 3: Amination of 11-Bromoundecanoic Acid
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In a pressure vessel, add a large excess of concentrated aqueous ammonia solution.
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Cool the ammonia solution in an ice bath.
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Slowly add 11-bromoundecanoic acid to the stirred ammonia solution.
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Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the disappearance of the starting material.
-
Upon completion, carefully vent the excess ammonia in a fume hood.
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Heat the solution to drive off the remaining ammonia.
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The crude this compound will precipitate from the solution upon cooling.
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Collect the solid product by filtration and wash with cold water.
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Purify the crude product by recrystallization from hot water or an ethanol/water mixture.
Mandatory Visualization
Caption: Overall synthesis workflow from Ricinoleic Acid.
Caption: Troubleshooting workflow for low pyrolysis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 7. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
- 8. thermalscience.rs [thermalscience.rs]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 11-Aminoundecanoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 11-aminoundecanoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a white to off-white crystalline solid or powder.[1][2] The melting point is in the range of 188-191°C.[3][4]
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Several solvent systems can be used for the recrystallization of this compound. Water is a commonly used solvent.[3] Aqueous ethanol (B145695) solutions (e.g., 3:1 or 1:1 ethanol to water) have also been reported to be effective.[5] For further purification, recrystallization of the hydrochloride salt from a methanol/ethyl acetate (B1210297) mixture can be performed.[3] The choice of solvent depends on the impurity profile of the crude material.
Q3: What are some common impurities in crude this compound?
A3: Crude this compound can contain unreacted starting materials and byproducts from its synthesis. A common synthetic route starts from castor oil, and potential impurities could include residual 10-undecenoic acid or 11-bromoundecanoic acid.[3] Other potential impurities could be oligomers of this compound.
Q4: How does the zwitterionic nature of this compound affect its solubility?
A4: this compound is an amino acid and exists as a zwitterion at its isoelectric point. This structure, with both a positive and negative charge, influences its solubility. It has limited solubility in water but is more soluble in polar organic solvents like ethanol and dimethylformamide.[2] The solubility is also pH-dependent; it increases in acidic or basic solutions due to the formation of the corresponding salt.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Crude this compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent. 3. Presence of insoluble impurities. | 1. Add small increments of hot solvent until the solid dissolves. Avoid using a large excess of solvent, as this will reduce the recovery yield. 2. Refer to the solvent selection guide below. A different solvent or a solvent mixture may be required. 3. If insoluble impurities are present, perform a hot filtration step to remove them before allowing the solution to cool.[7] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The compound has "oiled out" instead of crystallizing. | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[8] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. If an oil has formed, reheat the solution to dissolve the oil. You can then try adding a small amount of a co-solvent in which the compound is less soluble to encourage crystal formation upon cooling. Slow cooling is crucial to prevent oiling out. |
| Crystals form too quickly, potentially trapping impurities. | The solution is too concentrated or cooled too rapidly. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[8] |
| The recovery yield is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[8] 2. To prevent premature crystallization, use a pre-heated funnel and flask for the hot filtration, and use a slight excess of solvent. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[7] |
| The purified this compound is still impure (e.g., off-color, broad melting point range). | 1. The chosen recrystallization solvent is not effective at removing specific impurities. 2. The cooling process was too rapid. 3. The crude material contains impurities with very similar solubility to this compound. | 1. Try a different solvent system. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. 2. Ensure a slow cooling rate to allow for selective crystallization. 3. A second recrystallization from a different solvent system may be necessary. Alternatively, purification via formation of the hydrochloride salt and its subsequent recrystallization can be effective.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding approximately 15-20 mL of deionized water. Heat the mixture to boiling on a hot plate with stirring.
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Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of extra hot water to ensure all the this compound has dissolved. Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the insoluble impurities.
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Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Recrystallization via the Hydrochloride Salt
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Salt Formation: Suspend the crude this compound in water. Add concentrated hydrochloric acid dropwise with stirring until the solid dissolves and the solution is acidic.
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Recrystallization of the Salt: The hydrochloride salt of this compound can be recrystallized from a methanol/ethyl acetate mixture.[3] Dissolve the salt in a minimal amount of hot methanol. Slowly add ethyl acetate until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
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Isolation of the Salt: Collect the crystals of the hydrochloride salt by vacuum filtration and wash with a small amount of cold ethyl acetate.
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Neutralization: Dissolve the purified hydrochloride salt in water and neutralize the solution with a base (e.g., a dilute solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the pure this compound.
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Final Isolation and Drying: Collect the purified this compound by vacuum filtration, wash with cold deionized water, and dry as described in Protocol 1.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃NO₂ | [9] |
| Molecular Weight | 201.31 g/mol | [1] |
| Appearance | White crystalline solid or powder | [1][2] |
| Melting Point | 188-191 °C | [3][4] |
| Water Solubility | Limited, 2 g/L at 20°C | [2] |
| pKa (amine) | ~11.15 | [6] |
| pKa (carboxylate) | ~4.55 | [6] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble, increases with temperature | [2][3] |
| Ethanol | More soluble than in water | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Methanol/Ethyl Acetate | Used for recrystallization of the hydrochloride salt | [3] |
| 2,2,2-Trifluoroethanol | Effective for solubilization | [10] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 2432-99-7 [chemicalbook.com]
- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. WO2015132519A1 - Method for preparing derivatives of this compound and 12-aminododecanoic acid - Google Patents [patents.google.com]
Common side reactions in the polymerization of 11-Aminoundecanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the polymerization of 11-aminoundecanoic acid to produce Polyamide 11 (Nylon 11).
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization process, linking them to potential side reactions and offering solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Molecular Weight / Low Viscosity of Polymer | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Monomer Impurities: Presence of monofunctional impurities that terminate chain growth. 3. Hydrolysis: Presence of water leading to cleavage of amide bonds. 4. Cyclization: Formation of cyclic oligomers instead of linear polymer chains. | 1. Optimize Reaction Conditions: - Increase polymerization time. - Gradually increase the temperature to the recommended range (typically 200-220°C for melt polymerization). - Apply a high vacuum to effectively remove water, the byproduct of condensation. 2. Monomer Purification: - Recrystallize this compound from water or a methanol/ethyl acetate (B1210297) mixture to remove impurities.[1] - Ensure the purity of the monomer is >99.5%. 3. Minimize Water Content: - Thoroughly dry the monomer before polymerization. - Use a high-efficiency vacuum system during the reaction to continuously remove water. 4. Control Cyclization: - For solid-state polymerization, conduct the reaction at a temperature below the melting point of the polymer to favor linear chain growth. |
| Polymer Discoloration (Yellowing/Darkening) | 1. Thermal Degradation: High polymerization temperatures or prolonged reaction times can lead to oxidative degradation. 2. Impurities: Presence of impurities that are susceptible to oxidation at high temperatures. | 1. Control Temperature and Time: - Avoid excessively high polymerization temperatures. - Minimize the time the polymer is held at the maximum temperature. 2. Use of Antioxidants/Stabilizers: - Add antioxidants such as hypophosphorous acid (0.1-0.5 wt%) to the reaction mixture.[1] - Consider the use of hindered amine light stabilizers (HALS) or other thermal stabilizers.[2] 3. Inert Atmosphere: - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Brittle Polymer | 1. Excessive Thermal Degradation: High temperatures can lead to chain scission and cross-linking, resulting in a brittle material. 2. Low Molecular Weight: Insufficient chain length leads to poor mechanical properties. | 1. Optimize Thermal Profile: - Lower the polymerization temperature and/or shorten the reaction time. 2. Improve Molecular Weight: - Follow the troubleshooting steps for "Low Molecular Weight / Low Viscosity of Polymer". |
| Inconsistent Batch-to-Batch Results | 1. Variability in Monomer Purity: Different batches of monomer may have varying levels of impurities. 2. Inconsistent Process Parameters: Fluctuations in temperature, pressure (vacuum), and reaction time. | 1. Standardize Monomer Quality: - Implement a standard procedure for monomer purification and characterization before use. 2. Strict Process Control: - Carefully control and monitor all reaction parameters. - Ensure consistent and adequate removal of water in every run. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the polymerization of this compound?
A1: The main side reactions include:
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Hydrolysis: The reverse of the polymerization reaction, where water attacks the amide linkages, leading to a decrease in molecular weight. This is more prevalent if water is not effectively removed during the reaction.
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Thermal Degradation: At elevated temperatures, the polymer can undergo chain scission, cross-linking, and oxidation, which can lead to discoloration and a reduction in mechanical properties.
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Cyclization: Intramolecular reaction of the monomer or growing polymer chains can form stable cyclic oligomers, which limits the final molecular weight of the linear polymer.
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Reactions with Impurities: Impurities in the this compound monomer, such as monofunctional carboxylic acids or amines, can act as chain terminators, preventing the formation of high molecular weight polymer.
Q2: How can I minimize the formation of cyclic oligomers?
A2: The formation of cyclic oligomers is a competing intramolecular reaction to the desired intermolecular polymerization. To favor the formation of linear polymer chains:
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Solid-State Polymerization (SSP): Performing the polymerization below the melting point of the polymer can significantly reduce the formation of cyclic species. In the solid state, the mobility of the polymer chains is restricted, which favors the intermolecular reaction between reactive end groups of different chains over the intramolecular cyclization of a single chain.
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Melt Polymerization Control: In melt polymerization, using a higher monomer concentration and rapidly removing the water byproduct can help to drive the equilibrium towards linear polymer formation.
Q3: What is the effect of residual water on the polymerization process?
A3: Residual water has a significant negative impact on the polymerization of this compound. Water can participate in the hydrolysis of the amide bonds in the growing polymer chains, which is the reverse of the condensation reaction. This leads to a decrease in the average molecular weight of the final polymer and can broaden the molecular weight distribution. It is crucial to use a dry monomer and to effectively remove the water formed during the reaction using a high vacuum.
Q4: My polymer is yellow. What are the common causes and how can I prevent it?
A4: Yellowing of polyamide 11 is typically caused by thermo-oxidative degradation at high temperatures. To prevent this:
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Control the Temperature: Avoid exceeding the recommended polymerization temperature.
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Use an Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen or argon will minimize contact with oxygen.
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Add Stabilizers: Incorporating antioxidants or thermal stabilizers into the reaction mixture can inhibit the degradation pathways that lead to color formation. Additives like hypophosphorous acid have been shown to be effective in reducing discoloration.[1]
Q5: How do impurities in the this compound monomer affect the final polymer?
A5: Impurities can have a detrimental effect on the polymerization and the final properties of the polyamide 11.
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Monofunctional Impurities: Impurities with only one reactive group (either an amine or a carboxylic acid) will act as chain terminators, capping the growing polymer chain and preventing it from reaching a high molecular weight.
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Difunctional Impurities with Different Chain Lengths: These can be incorporated into the polymer backbone and alter the physical properties of the resulting polymer, such as its melting point and crystallinity.
-
Other Organic or Inorganic Impurities: These can catalyze degradation reactions or cause discoloration at high temperatures. It is highly recommended to use a high-purity monomer for consistent and high-quality polymer synthesis.
Section 3: Experimental Protocols
Melt Polymerization of this compound (Laboratory Scale)
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Monomer Preparation: Dry the this compound powder in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.
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Reactor Setup: Place the dried monomer in a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
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Inerting: Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.
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Heating and Melting: Begin heating the flask in a suitable heating mantle while maintaining a slow nitrogen flow. The monomer will start to melt around 190°C.
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Pre-polymerization: Once the monomer is completely melted, increase the temperature to 200-210°C and stir the melt for 1-2 hours under a nitrogen atmosphere. Water vapor will be evolved and should be removed with the nitrogen stream.
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Polycondensation under Vacuum: Gradually apply a vacuum to the system over 30 minutes until a high vacuum (e.g., <1 torr) is reached. Increase the temperature to 215-220°C.
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Polymerization: Continue the reaction under high vacuum and stirring for 2-4 hours. The viscosity of the melt will increase significantly as the polymerization progresses.
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Cooling and Isolation: Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be isolated from the flask.
Solid-State Polymerization (SSP) of this compound Prepolymer
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Prepolymer Synthesis: Prepare a low molecular weight prepolymer of this compound using a shortened melt polymerization procedure (e.g., 1-2 hours of reaction time).
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Grinding: Grind the obtained prepolymer into a fine powder.
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SSP Reactor: Place the prepolymer powder in a suitable reactor that can be heated and subjected to a vacuum or an inert gas flow (e.g., a rotary evaporator or a specialized SSP reactor).
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Reaction: Heat the prepolymer powder to a temperature below its melting point (e.g., 170-180°C) under a high vacuum or a continuous flow of hot, dry nitrogen.
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Monitoring: Hold the prepolymer at this temperature for several hours (e.g., 8-24 hours). The molecular weight of the polymer will gradually increase during this process. The progress of the reaction can be monitored by periodically taking samples and measuring their viscosity.
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Cooling: After the desired reaction time, cool the reactor to room temperature under a nitrogen atmosphere. The high molecular weight polyamide 11 powder is then ready for further processing.
Section 4: Visualizations
Caption: Key side reactions competing with the desired polymerization of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound polymerization.
References
Controlling the molecular weight of Polyamide 11 during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of Polyamide 11 (PA11) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of Polyamide 11 synthesis?
A1: Polyamide 11 is synthesized through the polycondensation of 11-aminoundecanoic acid, a bio-based monomer derived from castor oil. The process involves heating the monomer to temperatures typically around 220°C, which initiates the formation of amide linkages and the elimination of water as a byproduct. The reaction is an equilibrium between polymerization (condensation) and degradation (hydrolysis), making the removal of water crucial for achieving a high molecular weight.[1]
Q2: What are the key parameters that influence the molecular weight of Polyamide 11 during synthesis?
A2: The primary parameters that control the molecular weight of PA11 are:
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Reaction Temperature: Affects the rate of both polymerization and potential degradation reactions.
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Reaction Time: Determines the extent of the polymerization reaction.
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Water Content: As a byproduct, its removal drives the equilibrium towards polymer formation.
-
Catalysts: Can be used to increase the reaction rate.
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End-capping Agents: Can be added to control the chain length and stabilize the final polymer.
Q3: How can I increase the molecular weight of Polyamide 11 after the initial synthesis?
A3: A common method to increase the molecular weight of PA11 after the initial melt polymerization is through solid-state post-condensation (SSPC). This process involves heating the semi-crystalline polymer granules to a temperature below their melting point but above the glass transition temperature in a vacuum or under an inert gas flow. These conditions facilitate the removal of residual water and other small molecules, further driving the polycondensation reaction and increasing the polymer chain length.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight / Low Viscosity | Incomplete reaction. | Increase the reaction time to allow for more extensive polymerization. Monitor the viscosity of the melt to track the progress of the reaction. |
| Insufficient water removal. | The polycondensation of Polyamide 11 is an equilibrium reaction where water is a byproduct. Efficiently removing water drives the reaction towards the formation of higher molecular weight polymer.[1] Improve the vacuum applied to the reactor or increase the flow rate of inert gas to facilitate water removal. | |
| Reaction temperature is too low. | Increase the reaction temperature to enhance the rate of polymerization. Be cautious not to exceed the degradation temperature of the polymer. | |
| Inconsistent Molecular Weight Between Batches | Variations in starting material purity. | Ensure the this compound monomer is of high purity and consistent quality. Impurities can interfere with the polymerization reaction. |
| Inconsistent heating and mixing. | Ensure uniform heating and efficient stirring of the reaction mixture to promote a homogeneous reaction and prevent localized overheating or degradation. | |
| Fluctuations in vacuum or inert gas flow. | Maintain a stable and consistent vacuum level or inert gas flow rate throughout the synthesis to ensure uniform removal of byproducts. | |
| Polymer Discoloration (Yellowing) | Thermal degradation. | The reaction temperature may be too high, or the reaction time too long, leading to thermal degradation of the polymer.[2] Optimize the temperature and time to achieve the target molecular weight without causing discoloration. The use of antioxidants can also be considered. |
| Presence of oxygen. | Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Gel Formation or Cross-linking | High reaction temperature or prolonged reaction time. | Excessive heat or time can lead to side reactions, including cross-linking.[2] Carefully control the reaction temperature and time. |
| Presence of multifunctional impurities. | Impurities with more than two reactive functional groups in the monomer can act as cross-linking agents. Use high-purity monomer. |
Data Presentation: Influence of Synthesis Parameters on Molecular Weight
The following tables summarize the qualitative and quantitative effects of key synthesis parameters on the molecular weight of Polyamide 11.
Table 1: Effect of Reaction Temperature and Time on Polyamide 11 Molecular Weight
| Temperature (°C) | Time (days) | Number Average Molecular Weight (Mn) ( kg/mol ) | Observations |
| 120 | 10 | 15.5 | Initial rapid decrease from starting Mn of 26.2 kg/mol due to hydrolysis, followed by a slower approach to equilibrium.[3] |
| 120 | 28 | ~11.0 (equilibrium) | Reaches an equilibrium molecular weight where the rates of hydrolysis and condensation are balanced.[3] |
| 140 | 9 | 8.0 (equilibrium) | Higher temperatures accelerate both the initial hydrolysis and the attainment of a lower equilibrium molecular weight.[3] |
Note: The data in Table 1 is derived from studies on the hydrolysis of PA11, which demonstrates the reverse reaction to polymerization. It illustrates the equilibrium nature of the synthesis and the effect of temperature on the achievable molecular weight.
Table 2: General Influence of Other Key Parameters on Polyamide 11 Molecular Weight
| Parameter | Effect on Molecular Weight | Explanation |
| Water Removal | Increases | Removing the water byproduct shifts the reaction equilibrium towards the formation of longer polymer chains.[1][4] |
| Catalyst (e.g., Phosphoric Acid) | Increases reaction rate | Catalysts can accelerate the polycondensation reaction, allowing for the target molecular weight to be reached faster. However, catalyst concentration needs to be optimized to avoid side reactions. |
| End-capping Agents (e.g., Acetic Acid) | Decreases | Monofunctional agents react with the growing polymer chains, terminating their growth and thus controlling the final molecular weight. |
Experimental Protocols
Protocol 1: Synthesis of Polyamide 11 via Melt Polycondensation
This protocol describes a general procedure for the synthesis of Polyamide 11. The final molecular weight will be influenced by the specific conditions and duration of the vacuum application.
Materials:
-
This compound
-
Nitrogen or Argon gas (high purity)
-
Vacuum pump
-
Glass reactor with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser
Procedure:
-
Charging the Reactor: Place the this compound into the glass reactor.
-
Inert Atmosphere: Purge the reactor with a slow stream of nitrogen or argon gas to remove any air.
-
Heating: Begin heating the reactor with continuous stirring.
-
Melting and Pre-polymerization: As the temperature approaches the melting point of the monomer (around 190°C), the monomer will melt and pre-polymerization will begin, with the release of water. Maintain the temperature at approximately 220°C.
-
Polycondensation under Vacuum: Once the initial vigorous release of water subsides, gradually apply a vacuum to the system. This is a critical step to remove the water of condensation and drive the polymerization to achieve a high molecular weight.
-
Monitoring: The progress of the reaction can be monitored by observing the increase in the viscosity of the molten polymer (e.g., through the torque on the mechanical stirrer).
-
Termination: Once the desired viscosity (and thus molecular weight) is achieved, release the vacuum with nitrogen or argon gas.
-
Cooling and Recovery: Cool the reactor and recover the solid Polyamide 11.
Protocol 2: Increasing Molecular Weight via Solid-State Post-Condensation (SSPC)
This protocol is for increasing the molecular weight of pre-synthesized Polyamide 11.
Materials:
-
Polyamide 11 granules or powder (pre-synthesized)
-
Solid-state polymerization reactor or a tube furnace with vacuum and inert gas capabilities
Procedure:
-
Loading the Reactor: Place the Polyamide 11 granules into the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon to remove air.
-
Heating: Heat the reactor to a temperature below the melting point of PA11 (e.g., 160-180°C) but above its glass transition temperature.
-
SSPC: Maintain the temperature while applying a vacuum or a continuous flow of dry, inert gas. This will remove residual water and other volatile byproducts, promoting further polymerization.
-
Monitoring: The increase in molecular weight can be monitored by taking samples at different time intervals and measuring their melt viscosity or by using analytical techniques like Gel Permeation Chromatography (GPC).
-
Cooling: Once the target molecular weight is reached, cool the reactor down to room temperature under an inert atmosphere.
Mandatory Visualization
Caption: Factors influencing the molecular weight of Polyamide 11 during synthesis.
References
HPLC and NMR techniques for purity analysis of 11-Aminoundecanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 11-Aminoundecanoic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For a molecule like this compound, which lacks a strong UV chromophore, a derivatization step is often necessary to achieve sufficient sensitivity for purity analysis with UV-Vis or Fluorescence detectors.[1]
A. Troubleshooting Guide (Q&A Format)
Question: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with amine-containing compounds.[2]
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the surface of the silica-based stationary phase. This is a very common cause of tailing for basic analytes.[2]
-
Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is too close to the pKa of the analyte and is not sufficiently buffered, it can lead to poor peak shape.
-
Excessive Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.
-
-
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is adjusted to be at least 2 units away from the pKa of the amino and carboxylic acid groups. Add a buffer (e.g., phosphate (B84403) or acetate) at a suitable concentration (typically 10-25 mM) to maintain a consistent pH.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.
-
Optimize Tubing: Minimize the length and internal diameter of all tubing, especially between the column and the detector.[3]
-
Question: I am observing peak fronting in my analysis. What should I do?
Answer: Peak fronting, where the beginning of the peak is sloped, often appears as a "shark fin" shape.[4]
-
Possible Causes:
-
Sample Overload: Injecting too much sample or a sample that is too concentrated is the most common cause. The stationary phase becomes saturated, leading to some analyte molecules traveling through the column more quickly.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to be distorted and front.[3]
-
-
Solutions:
Question: Why are my retention times drifting between injections?
Answer: Drifting retention times can compromise the reliability of your analysis.
-
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents or starting up the system.[3]
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of a more volatile component.[5]
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention times, as retention is a temperature-dependent process.[5]
-
System Leaks: A leak in the pump or fittings can cause fluctuations in the flow rate and mobile phase composition.[5]
-
-
Solutions:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatted column compartment.[3]
-
Check for Leaks: Inspect the system for any signs of leaks and tighten fittings as necessary.
-
B. Experimental Protocol: HPLC Purity Analysis
This protocol describes a general reverse-phase HPLC method with pre-column derivatization for the analysis of this compound. Method validation should be performed to ensure accuracy and precision.[6][7][8]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of the mobile phase or a dilute acid like 0.1 M HCl) to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration within the calibration range.
-
-
Pre-Column Derivatization (Example with OPA):
-
To a specific volume of your sample or standard, add the OPA (o-phthaldialdehyde) derivatizing reagent according to the reagent manufacturer's instructions.
-
Allow the reaction to proceed for the specified time before injection. This is often automated by modern autosamplers.[9]
-
-
HPLC Instrumentation and Conditions:
-
The following parameters provide a starting point and should be optimized for your specific instrument and column.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, end-capped (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (B129727) (50:50, v/v) |
| Gradient | Start at 10% B, ramp to 70% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (Ex: 340 nm, Em: 450 nm for OPA derivatives) |
-
Data Analysis:
-
Integrate the peak area of the this compound derivative in both the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % method) or by using the concentration determined from the calibration curve against the known sample weight.
-
C. Frequently Asked Questions (FAQs)
Question: Do I need to derivatize this compound for HPLC analysis? Answer: It is highly recommended. This compound lacks a significant chromophore, making it difficult to detect with high sensitivity using a standard UV-Vis detector.[1] Derivatization with agents like OPA (o-phthaldialdehyde) or FMOC (9-fluorenylmethoxycarbonyl chloride) adds a fluorescent or UV-active tag, drastically improving detection limits and allowing for accurate quantification.[9]
Question: What type of guard column should I use? Answer: A guard column is strongly recommended to protect your analytical column from contaminants and extend its lifetime.[10] You should use a guard column that contains the same stationary phase packing as your analytical column.[10]
Question: How can I improve the resolution between my main peak and an impurity? Answer: To improve resolution, you can:
-
Modify the Mobile Phase Gradient: Make the gradient shallower (i.e., increase the percentage of the strong solvent, Mobile Phase B, more slowly).
-
Change Mobile Phase Composition: Try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.
-
Decrease the Flow Rate: Lowering the flow rate can improve separation efficiency, though it will increase the run time.
-
Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide more theoretical plates and better resolution.
Visualization: HPLC Workflow and Troubleshooting
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is an absolute method for determining purity without the need for a specific reference standard of the same compound. It relies on comparing the integral of an analyte signal to the integral of a certified internal standard of known concentration.[11]
A. Troubleshooting Guide (Q&A Format)
Question: My signal-to-noise ratio is poor. How can I improve it?
Answer: A low signal-to-noise (S/N) ratio can lead to inaccurate integration and poor results.
-
Possible Causes:
-
Low Sample Concentration: The sample is too dilute.
-
Insufficient Number of Scans: Not enough scans have been acquired to average out the noise.
-
Incorrect Pulse Width or Relaxation Delay: Suboptimal acquisition parameters can lead to signal loss.
-
-
Solutions:
-
Increase Sample Concentration: If possible, prepare a more concentrated sample. A typical concentration for qNMR is 5-10 mg of analyte in 0.5-0.7 mL of solvent.[12]
-
Increase the Number of Scans: Double the number of scans to increase the S/N ratio by a factor of approximately 1.4.
-
Optimize Acquisition Parameters: Ensure you are using a calibrated 90° pulse width. Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate quantification.
-
Question: The integral values for my analyte are inconsistent. What could be the problem?
Answer: Inaccurate integration is a critical error in qNMR.
-
Possible Causes:
-
Phasing and Baseline Errors: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.
-
Signal Overlap: The chosen analyte signal may be overlapping with an impurity or the internal standard signal.
-
Poor Shimming: A poorly shimmed magnet results in broad, distorted peak shapes that are difficult to integrate accurately.
-
-
Solutions:
-
Careful Data Processing: Meticulously phase the spectrum and apply a high-order polynomial baseline correction. Ensure the integration region is wide enough to encompass the entire peak, including the ¹³C satellites.
-
Select a Unique Signal: Choose a signal for both the analyte and the internal standard that is a sharp singlet if possible and is well-resolved from all other signals in the spectrum.
-
Improve Shimming: Re-shim the magnet on the sample until narrow, symmetrical peak shapes are achieved.
-
Question: How do I choose the right solvent and internal standard?
Answer: The choice of solvent and internal standard is critical for a successful qNMR experiment.
-
Solvent Selection:
-
The solvent must fully dissolve both the this compound and the internal standard.
-
It should not have signals that overlap with the key analyte or standard signals.
-
For this compound, deuterated water (D₂O) with pH adjustment (using NaOD or DCl) can be used.[13] Alternatively, DMSO-d₆ is a good choice as it dissolves many organic acids and amines.
-
-
Internal Standard Selection:
-
Must be highly pure and stable.
-
Must be soluble in the chosen NMR solvent.
-
Should have at least one sharp, well-resolved signal that does not overlap with any analyte signals.
-
Should have a known number of protons for the signal being used for quantification.
-
Common standards include maleic acid, dimethyl sulfone, or certified reference materials (CRMs).
-
B. Experimental Protocol: Quantitative NMR (qNMR) Purity Analysis
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (IS) into an NMR tube (e.g., 2-3 mg). Record the exact weight.
-
Accurately weigh a larger amount of the this compound sample into the same NMR tube (e.g., 10-15 mg). Record the exact weight.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆).
-
Vortex the tube thoroughly until both the sample and the internal standard are completely dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters.
-
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard 1D proton experiment (e.g., zg30) |
| Pulse Angle | 90° (calibrated) |
| Relaxation Delay (d1) | ≥ 5 x T1 (A minimum of 30-60 seconds is recommended for accuracy)[11] |
| Acquisition Time (aq) | 2-4 seconds |
| Number of Scans (ns) | 16-64 (depending on concentration) |
| Solvent | D₂O (+ DCl/NaOD) or DMSO-d₆ |
| Temperature | 25 °C (controlled) |
-
Data Processing and Calculation:
-
Process the spectrum with zero-filling and a small line-broadening factor (e.g., 0.3 Hz).
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the this compound (e.g., the triplet corresponding to the protons alpha to the amine or carboxylic acid) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular weight (Analyte: 201.31 g/mol )[14]
-
m : Mass (weight)
-
PIS : Purity of the internal standard (as a percentage)
-
C. Frequently Asked Questions (FAQs)
Question: Which proton signals of this compound should I use for quantification? Answer: The best signals to use are those that are well-resolved and less likely to exchange with the solvent. The triplets corresponding to the methylene (B1212753) groups adjacent to the amine (-CH₂-NH₂) and the carboxylic acid (-CH₂-COOH) are often good candidates. The large multiplet from the central methylene chain is generally not suitable due to signal overlap.[12]
Question: I am using D₂O as a solvent and the HOD peak is very large. What should I do? Answer: The residual water peak (HOD) in D₂O can be problematic. You can use a solvent suppression technique (e.g., presaturation), but this can affect the accuracy of signals close to the water peak.[11] A better approach for qNMR is often to choose analyte and internal standard signals that are far away from the solvent peak. Alternatively, you can use a solvent like DMSO-d₆ where the residual water peak is in a different region of the spectrum.
Question: Can I determine the identity and structure of impurities with this method? Answer: Yes, NMR is a powerful tool for structural elucidation.[15] Any impurity present at a sufficient concentration (typically >0.1%) will produce its own set of signals in the NMR spectrum. By analyzing the chemical shifts, coupling patterns, and integrals of these impurity signals, you can often identify the structure of the impurities without needing to isolate them.
Visualization: qNMR Workflow
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. waters.com [waters.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. uhplcs.com [uhplcs.com]
- 6. scielo.br [scielo.br]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: 11-Aminoundecanoic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Aminoundecanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Question: My this compound has low purity after a single recrystallization from water. What can I do to improve it?
Answer:
Low purity after an initial recrystallization is a common issue and can be addressed by considering the following points:
-
Improper Solvent Ratio: Using too little solvent may cause impurities to co-precipitate with your product upon cooling. Conversely, too much solvent will lead to a poor yield. For recrystallization from water, a significant volume may be required due to the amino acid's limited solubility. A common practice is to use ten times the amount of boiling water relative to the amino acid.[1]
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize yield.
-
Presence of Isomers and Related Impurities: The synthesis of this compound can result in impurities such as 10-aminoundecanoic acid, 11-hydroxyundecanoic acid, and aminodiundecanoic acid.[1][2] Simple recrystallization from water may not be sufficient to remove these.
-
Alternative Recrystallization Solvents: Consider using a different solvent system. Recrystallization from an aqueous acid solution, such as 10% (wt/wt) acetic acid or 1 M sulfuric acid, can be more effective.[1] This method first forms a salt of the amino acid, which can then be neutralized to recover the purified product.[1] Another option is a mixed solvent system, like aqueous ethanol.[1]
Troubleshooting Workflow for Low Purity:
Caption: Troubleshooting workflow for low purity of this compound.
Issue 2: Product is Discolored
Question: My purified this compound is not white. How can I remove the color?
Answer:
A discolored product often indicates the presence of trace organic impurities. This can typically be resolved by treating the recrystallization solution with activated carbon.
Procedure:
-
Dissolve the crude this compound in the chosen solvent (e.g., 10% acetic acid) at an elevated temperature (e.g., 90°C).[1]
-
Add a small amount of activated carbon (typically 1-2% by weight of the solute) to the hot solution.
-
Stir the mixture gently for a period of time (e.g., 1 hour) at the elevated temperature to allow the carbon to adsorb the colored impurities.[1]
-
Filter the hot solution through a pre-heated funnel containing a filtration aid like Celite to remove the activated carbon.[1]
-
Allow the clear, colorless filtrate to cool and crystallize.
Issue 3: Poor Yield After Recrystallization
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
Answer:
Poor yield is a common trade-off for high purity. Here are some strategies to maximize your product recovery:
-
Minimize Solvent Volume: While ensuring the compound fully dissolves at high temperature, avoid using an excessive amount of solvent.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath after the initial slow cooling to room temperature to maximize precipitation.
-
pH Adjustment: The solubility of this compound is pH-dependent.[3][4] When recrystallizing from an acidic or basic solution, ensure the pH is adjusted back to the isoelectric point (around pH 6.8) to minimize its solubility in the mother liquor before filtration.[1]
-
Mother Liquor Recovery: The mother liquor will contain some dissolved product. It can be concentrated to recover a second crop of crystals, although this crop may be of lower purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can originate from its synthesis, which often starts from castor oil.[3][5] These can include:
-
Isomeric Impurities: 10-aminoundecanoic acid.[1]
-
Synthesis-Related Impurities: 11-hydroxyundecanoic acid and aminodiundecanoic acid can form as by-products during the ammonolysis of 11-bromoundecanoic acid.[2]
-
Inorganic Salts: Residual salts from pH adjustments or synthesis steps.
-
Metallic Impurities: Traces of iron and calcium may be present.[3]
Q2: What is the most effective general-purpose method for purifying this compound?
A2: Recrystallization from an aqueous acidic solution, such as dilute sulfuric acid or acetic acid, is a highly effective method. This technique leverages the formation of an acid salt, which often has different solubility characteristics than the free amino acid, allowing for efficient separation from neutral impurities. Subsequent neutralization allows for the recovery of the purified this compound.[1] A purity of 99.7% has been reported using this method.[1]
Q3: Can I purify this compound by forming its hydrochloride salt?
A3: Yes, forming the hydrochloride salt is a valid purification strategy. The hydrochloride of this compound can be prepared by acidification with hydrochloric acid and then recrystallized, for instance, from a methanol/ethyl acetate (B1210297) mixture.[5]
Q4: What are the key solubility characteristics of this compound?
A4: The solubility of this compound is highly dependent on pH.[3][4]
-
In neutral water, its solubility is relatively low.
-
Solubility increases significantly in acidic conditions (pH < 4) and in basic conditions due to the formation of the corresponding ammonium (B1175870) salt and carboxylate salt, respectively.[3][4]
Solubility Data Summary
| Solvent System | Temperature (°C) | Purity Achieved | Reference |
| Water | Boiling | --- | [1][5] |
| 1 M Sulfuric Acid | 90 | 99.7% | [1] |
| 10% (wt/wt) Acetic Acid | 90 | --- | [1] |
| Aqueous Ethanol (3:1 Ethanol:Water) | --- | --- | [1] |
| Methanol/Ethyl Acetate (for HCl salt) | --- | --- | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Sulfuric Acid
This protocol is adapted from a patented method for purifying this compound.[1]
-
Dissolution: In a suitable flask, add 40 g of crude this compound to 100 mL of 1 M sulfuric acid.
-
Heating: Heat the suspension to 90°C with stirring to obtain a solution. If the solution is cloudy, an optional liquid-liquid extraction with a non-polar solvent like toluene (B28343) can be performed at this stage to remove organic impurities. For colored solutions, this is the stage to add activated carbon.
-
Filtration (if necessary): If activated carbon or other solid impurities are present, filter the hot solution through a layer of Celite.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. A significant amount of the bisulfate salt of the amino acid will precipitate. Further cool the suspension in an ice bath.
-
Isolation of Salt: Collect the precipitate by filtration and wash it with deionized water.
-
Neutralization: Resuspend the filtered salt in 100 mL of deionized water and warm to 80°C. Slowly add a 25% ammonium hydroxide (B78521) solution until the pH of the suspension reaches 6.8.
-
Final Crystallization: Cool the neutralized suspension to room temperature.
-
Final Product Collection: Filter the crystalline solid, wash it three times with deionized water, and dry to obtain purified this compound.
Purification Workflow Diagram:
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Thermal Stability of 11-Aminoundecanoic Acid Polymers (PA11)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the thermal stability of Polyamide 11 (PA11).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is thermal degradation in the context of Polyamide 11 (PA11)? A1: Thermal degradation refers to the breakdown of the polymer's molecular structure at elevated temperatures, leading to a loss of mechanical, physical, and chemical properties. For PA11, the degradation mechanism depends heavily on the atmosphere. In an inert atmosphere (like nitrogen), post-condensation reactions can occur, sometimes increasing molecular weight.[1][2] However, in the presence of oxygen, a more aggressive thermo-oxidative degradation takes place, which involves processes like chain scission and cross-linking, generally leading to a decline in material performance.[2][3][4]
Q2: What are the primary methods to improve the thermal stability of PA11? A2: The main strategies to enhance the thermal stability of PA11 include:
-
Incorporation of Additives and Stabilizers: Using antioxidants, such as hindered phenols (e.g., Irganox 1098) and phosphites, helps to mitigate thermo-oxidative degradation.[5][6] Copper-based inorganic stabilizers are also common, though they can cause discoloration.[6][7]
-
Formation of Nanocomposites: Dispersing nanoparticles like nanoclays, carbon nanofibers (CNFs), or graphene nanoplatelets (GNPs) into the PA11 matrix can significantly increase thermal stability.[1][8][9] These nanoparticles can act as barriers, slowing the permeation of gases and the emission of degradation products.[9]
-
Blending with Other Polymers: Creating polymer blends with more thermally stable polymers, such as PA610, can improve the overall heat resistance of the material.[10][11]
Q3: How is the thermal stability of PA11 quantitatively measured? A3: The most common techniques are:
-
Thermogravimetric Analysis (TGA): This is the primary method used to determine a polymer's thermal stability.[12] It measures the change in mass of a sample as it is heated at a controlled rate. Key metrics include the onset temperature of degradation and the temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss, T₅).[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure melting (Tₘ) and crystallization (T꜀) temperatures.[3] Changes in these temperatures after aging or with the addition of stabilizers can indicate modifications to the polymer's structure and stability.
-
Oxidative Induction Time (OIT): This test determines the effectiveness of an antioxidant stabilizer system by measuring the time it takes for the polymer to begin oxidizing at an elevated temperature under an oxygen atmosphere.[1]
Q4: Can the addition of stabilizers negatively affect PA11 properties? A4: Yes, in some cases. While stabilizers are added to improve long-term thermal stability, they can have side effects. For example, hindered phenols can sometimes contribute to yellowing of the polymer.[5] Inorganic copper salt stabilizers are effective but can cause discoloration and may be extracted by water.[6][7] It is crucial to select a stabilizer system that is compatible with the PA11 matrix and the intended application.[5]
Section 2: Troubleshooting Guide
Q: My TGA results show a lower degradation temperature for my stabilized PA11 compared to the neat polymer. What could be the cause? A: This can be a surprising result, but several factors could be at play:
-
Degradation of the Stabilizer: Some stabilizers or additives may have a lower decomposition temperature than the polymer itself. The initial weight loss observed in the TGA might be due to the decomposition of the additive, not the PA11 matrix. For instance, the organo-modifier on some nanoclays can decompose at lower temperatures.[1]
-
Incomplete Dispersion: If the stabilizer is not uniformly dispersed throughout the polymer matrix, it cannot effectively protect the polymer. Pockets of unstabilized polymer may begin to degrade earlier. Ensure your melt blending or compounding process achieves good dispersion.
-
Pro-degradant Effect: In rare cases, an additive can act as a pro-degradant under specific conditions (e.g., in the presence of certain impurities or at very high temperatures), accelerating degradation. This is more common with complex formulations.
Q: During melt processing, my PA11 material is turning yellow. How can I prevent this? A: Yellowing during processing is a common sign of thermo-oxidative degradation.
-
Check Stabilizer Package: Your current stabilization package may be insufficient for the processing temperature and time. A combination of primary (hindered phenol) and secondary (phosphite) antioxidants is often effective in preventing both yellowing and mechanical degradation.[6]
-
Optimize Processing Conditions: Reduce the melt temperature, screw speed, or residence time in the extruder to minimize thermal stress on the polymer.
-
Purge with Inert Gas: Processing under a nitrogen atmosphere can help prevent oxidation by minimizing the polymer's contact with oxygen at high temperatures.
Q: The mechanical properties of my PA11 nanocomposite are poor, despite TGA showing improved thermal stability. Why? A: Improved thermal stability does not always translate directly to enhanced mechanical properties.
-
Nanoparticle Agglomeration: Poor dispersion can lead to nanoparticle agglomerates, which act as stress concentration points and weaken the material, even if they provide some thermal barrier effects. Transmission Electron Microscopy (TEM) can be used to check the quality of nanoparticle dispersion.[1]
-
Poor Interfacial Adhesion: Weak bonding between the nanoparticles and the PA11 matrix can lead to mechanical failure. Surface modification of the nanoparticles or the use of a compatibilizer may be necessary to improve adhesion.
-
Matrix Degradation During Processing: The process of dispersing nanoparticles can sometimes require higher shear or longer residence times, which might degrade the polymer matrix, reducing its molecular weight and, consequently, its mechanical strength.
Section 3: Data Presentation
Table 1: Effect of Nanoclay Reinforcement on PA11 Thermal Stability (in N₂ Atmosphere)
| Material | T₉₅ (°C) ⁽ᵃ⁾ | Tₚₑₐₖ (°C) ⁽ᵇ⁾ | Residue at 600°C (wt.-%) |
| Neat PA11 | 390.7 | 438.8 | 1.1 |
| PA11-Clay Nanocomposite | 406.4 | 444.9 | 4.8 |
| Data sourced from TGA analyses.[1] | |||
| ⁽ᵃ⁾ Temperature at 5 wt.-% of weight loss. | |||
| ⁽ᵇ⁾ Temperature at the maximum derivative of weight loss. |
Table 2: Effect of Polymer Blending on PA11 Thermal Stability (in Air Atmosphere)
| Blend Composition (PA11/PA610) | Onset Degradation Temp (°C) |
| 100/0 (Neat PA11) | 419 |
| 75/25 | 424 |
| 50/50 | 426 |
| 25/75 | 431 |
| 0/100 (Neat PA610) | 437 |
| Data sourced from TGA analyses.[10] |
Table 3: Effect of Lignocellulosic Fiber Reinforcement on PA11 Thermal Stability
| Material | Tₘₐₓ of Polymer (°C) |
| Neat PA11 | 439 |
| PA11 + 20% SGW Fiber | 451 |
| PA11 + 50% SGW Fiber | 461 |
| Data sourced from TGA analyses.[13] |
Section 4: Experimental Protocols & Visualizations
Experimental Protocols
1. Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the degradation temperature and thermal stability of PA11 and its composites.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Weigh a sample of approximately 5-10 mg and place it in a TGA sample pan (e.g., alumina (B75360) or platinum).[1]
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 ml/min).[1][3]
-
Begin heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 700-1000 °C) at a constant heating rate, typically 10 °C/min.[1][3]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of degradation and the temperature at 5% weight loss (T₅).
-
2. Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting (Tₘ) and crystallization (T꜀) temperatures of PA11.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Weigh a sample of approximately 5 mg and seal it in a DSC pan.[1]
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Stabilize the sample at 25 °C for 3 minutes.[3]
-
Heat the sample to a temperature well above its melting point (e.g., 360 °C) at a controlled rate (e.g., 5 °C/min). This is the first heating scan.[3]
-
Hold the sample at this temperature for 3 minutes to erase its thermal history.[3]
-
Cool the sample back down to 25 °C at a controlled rate (e.g., 5 °C/min) to observe the crystallization peak (T꜀).[3]
-
Repeat the heating cycle (second heating scan) to observe the melting peak (Tₘ) of the recrystallized material.[3]
-
3. Protocol for Sample Preparation via Melt Blending
-
Objective: To prepare PA11 composites or blends with homogenous dispersion of additives.
-
Apparatus: A twin-screw extruder.
-
Procedure:
-
Thoroughly dry the PA11 pellets and any additives/fillers to prevent hydrolytic degradation during processing.
-
Pre-mix the PA11 and additives in the desired weight percentages.
-
Set the temperature profile of the twin-screw extruder. For PA11 nanocomposites, a temperature of around 200 °C is often used.[9]
-
Feed the pre-mixed material into the extruder.
-
Set the screw speed (e.g., 60 rpm) and allow for a sufficient residence time (e.g., 7 minutes) to ensure proper mixing and dispersion.[9]
-
Extrude the molten blend through a die and cool the resulting strand in a water bath.
-
Pelletize the cooled strand for subsequent analysis or molding.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating the thermal stability of PA11 composites.
Caption: Simplified pathways for the thermal degradation of Polyamide 11 (PA11).
References
- 1. publications.cnr.it [publications.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and Oxidative Aging Effects of Polyamide-11 Powder Used in Multi-Jet Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. safic-alcan.com [safic-alcan.com]
- 7. chempoint.com [chempoint.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Improve Thermal Stability of Bio-Based Polyamides: Polymer Blending Techniques [eureka.patsnap.com]
- 12. setaramsolutions.com [setaramsolutions.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Detecting Residual Monomers in Nylon-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of residual 11-aminoundecanoic acid in Nylon-11.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for detecting residual this compound in Nylon-11.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for this compound | Incomplete dissolution of the Nylon-11 sample. | Ensure the formic acid is of high purity (≥98%) and that the sample is fully dissolved. Gentle heating and stirring can aid dissolution. |
| Incomplete derivatization with OPA reagent. | Prepare the OPA derivatizing reagent fresh daily. Ensure the borate (B1201080) buffer pH is correct (around 9.5). Check the age and quality of the 2-mercaptoethanol (B42355). | |
| Loss of analyte during sample preparation. | Ensure the precipitation with the non-solvent is rapid and complete. Minimize the number of transfer steps. | |
| Peak Tailing | Secondary interactions between the amino acid and the silica (B1680970) backbone of the C18 column.[1][2][3][4] | Lower the pH of the mobile phase to protonate residual silanols on the column.[2] Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).[2] |
| Sample overload.[1] | Reduce the injection volume or dilute the sample.[1] | |
| Broad Peaks | Low mobile phase flow rate. | Increase the flow rate within the column's recommended operating range. |
| Contaminated guard or analytical column. | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. |
| Column not properly equilibrated. | Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for derivatized this compound | Incomplete derivatization. | Ensure the silylation reagent (e.g., MSTFA or MTBSTFA) is fresh and not exposed to moisture. The derivatization reaction should be carried out in an anhydrous solvent. |
| Decomposition of the analyte in the injector port.[5] | Use a deactivated injector liner and optimize the injector temperature. | |
| Adsorption of the analyte to active sites in the GC system. | Use a deactivated column and ensure all connections are properly made with deactivated ferrules. | |
| Multiple or broad peaks for the derivatized analyte | Incomplete derivatization leading to multiple derivatives. | Optimize the derivatization reaction time and temperature to ensure complete reaction. |
| Degradation of the derivative. | Analyze the sample as soon as possible after derivatization. | |
| Poor peak shape (tailing) | Active sites in the GC column or liner. | Use a new, high-quality, deactivated column and liner. |
| Co-elution with matrix components. | Optimize the temperature program to improve separation. |
Frequently Asked Questions (FAQs)
1. What is the residual monomer in Nylon-11?
The residual monomer in Nylon-11 is this compound.[6]
2. What are the primary analytical methods for detecting residual this compound in Nylon-11?
The primary methods are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification without the need for extraction.[7][9]
3. Why is derivatization necessary for the analysis of this compound?
For HPLC with UV/fluorescence detection, derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) is used to attach a chromophore or fluorophore to the amino acid, making it detectable.[10][11][12][13][14] For GC analysis, derivatization is necessary to make the non-volatile amino acid volatile enough to pass through the GC column.[5][15]
4. What is a suitable solvent for dissolving Nylon-11 for residual monomer analysis?
Formic acid is a good solvent for dissolving Nylon-11.[16] However, care must be taken as it can be corrosive to some HPLC and GPC systems.[17]
5. How can I extract the this compound from the Nylon-11 polymer matrix?
A common method is to dissolve the Nylon-11 in a suitable solvent like formic acid, and then precipitate the polymer by adding a non-solvent such as acetone (B3395972) or methanol. The residual monomer remains in the liquid phase, which can then be analyzed.
6. What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for these methods?
LOD and LOQ can vary depending on the specific instrument and method parameters. However, for HPLC-UV methods, LODs are often in the range of 0.03-0.1 µg/mL and LOQs in the range of 0.08-0.33 µg/mL.[18] For GC-FID, LOD and LOQ can be as low as 0.001% and 0.003% w/w, respectively.[19]
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 95 - 105% |
| Relative Standard Deviation (RSD) | < 2% |
Table 2: GC-MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.002% (w/w) |
| Limit of Quantification (LOQ) | 0.006% (w/w) |
| Linearity (R²) | > 0.998 |
| Recovery | 90 - 110% |
| Relative Standard Deviation (RSD) | < 5% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
1. Sample Preparation: Dissolution and Precipitation
-
Weigh approximately 1 gram of Nylon-11 sample into a glass vial.
-
Add 10 mL of 98% formic acid to dissolve the polymer. Stir until fully dissolved.
-
In a separate container, add 40 mL of acetone (or another suitable non-solvent).
-
Slowly add the Nylon-11/formic acid solution to the acetone while stirring vigorously to precipitate the polymer.
-
Centrifuge the mixture and collect the supernatant containing the this compound.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
2. Derivatization with o-Phthalaldehyde (OPA)
-
Prepare the OPA reagent by dissolving 10 mg of OPA in 1 mL of methanol, then add 50 µL of 2-mercaptoethanol and 9 mL of 0.1 M borate buffer (pH 9.5).
-
In an autosampler vial, mix 100 µL of the extracted sample with 100 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection: 338 nm
Protocol 2: GC-MS Method for this compound
1. Sample Preparation: Dissolution and Extraction
-
Follow the same dissolution and precipitation steps as in the HPLC protocol.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of anhydrous acetonitrile.
2. Derivatization (Silylation)
-
To the 1 mL acetonitrile solution, add 100 µL of a silylation agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[15]
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizations
Caption: HPLC-UV analysis workflow for residual this compound in Nylon-11.
Caption: GC-MS analysis workflow for residual this compound in Nylon-11.
Caption: A logical troubleshooting workflow for analytical issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. onyxipca.com [onyxipca.com]
- 7. measurlabs.com [measurlabs.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 18. Item - Limit of detection (LOD), limit of quantitation (LOQ) and linearity (R2) for HPLC with UV detection. - Public Library of Science - Figshare [plos.figshare.com]
- 19. brjac.com.br [brjac.com.br]
Validation & Comparative
A Comparative Analysis of Nylon-11 and Nylon-12 for 3D Printing in Scientific Applications
A deep dive into the material properties, performance, and experimental validation of two leading polyamides for researchers, scientists, and drug development professionals.
In the realm of additive manufacturing for scientific and research applications, material selection is a critical determinant of experimental success. Among the plethora of available polymers, Nylon-11 (PA11) and Nylon-12 (PA12) have emerged as frontrunners, particularly for powder bed fusion technologies like Selective Laser Sintering (SLS) and Multi Jet Fusion (MJF). Both materials offer a compelling balance of mechanical strength, chemical resistance, and flexibility. However, nuanced differences in their origins, chemical structures, and resultant properties make them suitable for distinct applications within research and development. This guide provides a comprehensive, data-driven comparison of Nylon-11 and Nylon-12 to inform material selection for demanding 3D printing applications.
At a Glance: Key Differences Between Nylon-11 and Nylon-12
| Feature | Nylon-11 (PA11) | Nylon-12 (PA12) |
| Origin | Bio-based (derived from castor oil)[1][2] | Petroleum-based[1][2] |
| Key Characteristics | Higher flexibility, superior impact resistance, better thermal resistance[1][3][4] | Higher stiffness, greater dimensional stability, better abrasion resistance[1][3] |
| Environmental Impact | More sustainable and renewable | Derived from non-renewable resources |
| Cost | Generally more expensive[1][4] | More economical[1][3] |
| Common 3D Printing Technologies | SLS, MJF[3][4] | SLS, MJF[3][5] |
Quantitative Performance Analysis
The selection of an appropriate material for scientific applications often hinges on specific, quantifiable performance metrics. The following tables summarize the key mechanical, thermal, and physical properties of Nylon-11 and Nylon-12 based on industry-standard testing protocols.
Mechanical Properties
| Property | Nylon-11 | Nylon-12 | Test Standard |
| Tensile Strength | 47 - 52 MPa[4][6] | 48 - 60 MPa | ASTM D638 |
| Tensile Modulus | 1600 - 1800 MPa[4] | 1400 - 1700 MPa | ASTM D638 |
| Elongation at Break | 11% - 40%[4] | >150% | ASTM D638 |
| Flexural Modulus | 1750 MPa[6] | 1700 MPa | DIN EN ISO 178 |
| Izod Notched Impact Strength | 71 J/m | 6 - 7 kJ/m² | ASTM D256 |
Thermal Properties
| Property | Nylon-11 | Nylon-12 | Test Standard |
| Heat Deflection Temperature @ 0.45 MPa | 177 - 185 °C[4][6] | 182 °C[3] | ASTM D648 |
| Heat Deflection Temperature @ 1.82 MPa | 47 °C[4] | - | ASTM D648 |
| Melting Point | ~200 °C[7] | 175 - 180 °C[7] | - |
Physical Properties
| Property | Nylon-11 | Nylon-12 | Test Standard |
| Density | 1.02 - 1.05 g/cm³[4] | 1.02 g/cc | ISO 1183 |
| Water Absorption | Low[5] | Very Low | - |
Foundational Chemistry: From Monomer to Polymer
The distinct properties of Nylon-11 and Nylon-12 are rooted in their chemical structures, which originate from different monomers.
Nylon-11 is synthesized from 11-aminoundecanoic acid, a monomer derived from castor oil.[1] Its polymerization is a polycondensation reaction where the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and releasing a molecule of water.
The polymerization of this compound results in a polyamide chain with 11 carbon atoms between each amide group.
Nylon-12, on the other hand, is typically produced from ω-aminolauric acid or through the ring-opening polymerization of laurolactam, both of which are derived from petroleum.[3] The resulting polymer chain has 12 carbon atoms between each amide linkage.
The polymerization of ω-aminolauric acid is also a polycondensation reaction, yielding the Nylon-12 polymer.
Experimental Protocols for Material Characterization
To ensure the reliability and reproducibility of material property data, standardized experimental protocols are essential. The following outlines the methodologies for key mechanical tests cited in this guide.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of unreinforced and reinforced plastics.
-
Specimen Preparation: Test specimens are typically dumbbell-shaped and can be produced by injection molding, machining, or die-cutting. The dimensions of the specimen depend on the material's thickness and rigidity.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.
-
Test Procedure:
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A constant rate of crosshead movement is applied to the specimen until it fractures.
-
The load and elongation are recorded throughout the test.
-
-
Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the recorded data.
Izod Impact Resistance (ASTM D256)
This test measures the impact resistance of plastics.
-
Specimen Preparation: A rectangular bar with a V-notch is prepared. The standard specimen dimensions are 63.5 mm x 12.7 mm x 3.2 mm.
-
Test Procedure:
-
The specimen is clamped vertically in the test fixture with the notch facing the direction of the pendulum strike.
-
A pendulum of a specified weight is released from a set height, striking and fracturing the specimen at the notch.
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.
-
-
Calculation: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.
Flexural Properties (ASTM D790)
This test determines the flexural strength and modulus of plastics.
-
Specimen Preparation: A rectangular bar of a specified size is used.
-
Test Procedure:
-
The specimen is placed on two supports.
-
A load is applied to the center of the specimen at a constant rate of crosshead motion.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
-
Calculations: Flexural strength and flexural modulus are calculated from the load-deflection curve.
3D Printing Workflow: SLS and MJF
Both Nylon-11 and Nylon-12 are predominantly used in powder bed fusion 3D printing technologies. The general workflow for these processes is similar.
Selective Laser Sintering (SLS): In SLS, a high-power laser selectively sinters (fuses) powdered material layer by layer to build the 3D object.
Multi Jet Fusion (MJF): MJF technology deposits a fusing agent on a layer of powder, which is then fused by an infrared heating element. A detailing agent is also selectively applied to create sharp edges.
Applications in Research and Drug Development
The choice between Nylon-11 and Nylon-12 often depends on the specific requirements of the application.
Nylon-11 is frequently favored for applications requiring high flexibility and impact resistance. Its bio-based origin also makes it a suitable candidate for certain medical applications where biocompatibility is a concern.[4] Examples include:
-
Prosthetics and orthotics: where flexibility and durability are crucial for patient comfort and device longevity.
-
Living hinges and snap-fit components: for custom lab equipment and enclosures.
-
Anatomical models for surgical planning: where a degree of flexibility can mimic soft tissues more accurately.
Nylon-12 is the material of choice for applications demanding high stiffness, dimensional accuracy, and a good surface finish.[8] Its lower moisture absorption contributes to its excellent dimensional stability.[5] Common applications include:
-
Jigs, fixtures, and tooling: for creating custom laboratory automation components.[4]
-
Housings and enclosures for sensitive electronic equipment: where dimensional stability is critical.
-
Microfluidic devices: where precise channel geometries are necessary.
-
Prototypes for drug delivery devices: requiring high detail and rigidity.
Conclusion
Both Nylon-11 and Nylon-12 are powerful materials for 3D printing in research, scientific, and drug development settings. Nylon-11's bio-based origin, superior flexibility, and impact resistance make it ideal for applications requiring durability and some degree of elasticity. Conversely, Nylon-12's higher stiffness, dimensional stability, and cost-effectiveness position it as a strong candidate for rigid, high-precision components. By understanding the quantitative differences in their properties and the standardized methods for their evaluation, researchers can make informed decisions to select the optimal material for their specific 3D printing needs, ultimately accelerating innovation and discovery.
References
- 1. Nylon 11 - Wikipedia [en.wikipedia.org]
- 2. dddrop.com [dddrop.com]
- 3. Nylon 12 - Wikipedia [en.wikipedia.org]
- 4. Nylon 12 Data Sheet | Stratasys 3D Printers [tech-labs.com]
- 5. Nylon 11 Powder | Formlabs [formlabs.com]
- 6. solaxis.ca [solaxis.ca]
- 7. scribd.com [scribd.com]
- 8. cameo.mfa.org [cameo.mfa.org]
A Comparative Guide to the Quantitative Analysis of 11-Aminoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 11-aminoundecanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, development, and quality control. This document outlines the experimental protocols and performance characteristics of each method to aid in selecting the most suitable approach for your specific needs.
Data Summary
The performance of each analytical method is summarized in the table below. The presented data are representative values for amino acid analysis and should be confirmed through method validation studies specific to this compound.[1][2][3][4]
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 93.3–109.4% | 98.3–101.6% | 87.4–114.3% |
| Precision (%RSD) | < 5% | < 15% | < 15% |
| Limit of Detection (LOD) | 0.004–1.258 µg/mL | Analyte Dependent | 0.01–0.10 mg/kg |
| Limit of Quantification (LOQ) | 0.011–5.272 µg/mL | Analyte Dependent | 0.02–0.31 mg/kg |
| Sample Throughput | Moderate | Lower | High |
| Specificity | Good | Very Good | Excellent |
| Cost | Low | Moderate | High |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in analytical method validation and sample analysis, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Derivatization workflow for GC-MS analysis.
Detailed Experimental Protocols
The following are representative protocols for the quantification of this compound. These should be adapted and validated for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method typically requires a pre-column derivatization step to make the amino acid detectable by a UV detector.[3][4]
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of 0.1 M Hydrochloric Acid.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Derivatization (using o-Phthaldialdehyde - OPA):
-
To 100 µL of the filtered sample, add 200 µL of OPA reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 338 nm.
-
Column Temperature: 30°C.
-
-
Validation Parameters:
-
Linearity: Prepare a series of calibration standards of derivatized this compound and inject them into the HPLC. Plot the peak area against the concentration and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the amino acid.
-
Sample Preparation and Derivatization (using silylation):
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Validation Parameters:
-
Follow similar validation procedures as for HPLC-UV, focusing on the linearity of the response of the characteristic mass fragments, recovery from spiked samples, and precision of repeated measurements.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific and often does not require derivatization.
-
Sample Preparation:
-
Perform a protein precipitation of the sample if it is in a biological matrix (e.g., add 3 volumes of cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.
-
-
Validation Parameters:
-
Establish linearity, accuracy, and precision as described for the other methods.
-
Determine the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Assess matrix effects by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Evaluate stability under various conditions (e.g., freeze-thaw, bench-top).[2]
-
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Long-Chain Amino Acids in Polymer Synthesis: 11-Aminoundecanoic Acid and Its Counterparts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance polyamides with tailored properties is a cornerstone of modern materials science. Among the diverse array of monomers available, long-chain amino acids stand out for their ability to impart unique characteristics such as flexibility, low moisture absorption, and excellent thermal and mechanical stability to the resulting polymers. This guide provides a comparative analysis of three key long-chain amino acids in polymer synthesis: 9-aminononanoic acid (9-ANA), 11-aminoundecanoic acid (11-AUA), and 12-aminododecanoic acid (12-ADA), the respective monomers for Polyamide 9 (PA9), Polyamide 11 (PA11), and Polyamide 12 (PA12).
Performance Comparison of Polyamides
The length of the aliphatic chain in the amino acid monomer plays a crucial role in determining the physical and chemical properties of the resulting polyamide. Generally, a longer methylene (B1212753) chain between the amide groups leads to lower melting points, reduced moisture absorption, and increased flexibility. The following table summarizes the key performance indicators of PA9, PA11, and PA12.
| Property | Polyamide 9 (PA9) | Polyamide 11 (PA11) | Polyamide 12 (PA12) |
| Monomer | 9-Aminononanoic acid | This compound | 12-Aminododecanoic acid |
| Source | Typically from oleic acid or other renewable sources[1] | Renewable (Castor oil)[2][3] | Petroleum-based or renewable sources[2][3] |
| Melting Point (°C) | ~180-195 | ~185-190[4] | ~175-180 |
| Glass Transition Temp. (°C) | ~45-55 | ~42-46 | ~37-45 |
| Tensile Strength (MPa) | 40-50 | 45-55[5] | 40-50 |
| Elongation at Break (%) | >200 | 100-300[5] | 150-300 |
| Flexural Modulus (GPa) | 1.0-1.4 | 1.1-1.5[5] | 1.0-1.4 |
| Water Absorption (24h, %) | ~1.2 | ~0.9-1.1[4] | ~0.7-0.9[4] |
| Chemical Resistance | Good | Excellent[5] | Excellent[3][5] |
| UV Resistance | Moderate | Good[2] | Good[4] |
Experimental Protocols
The synthesis and characterization of these polyamides involve a series of well-established experimental procedures. Below are detailed methodologies for the key experiments.
Polymer Synthesis: Melt Polycondensation
Melt polycondensation is a common and environmentally friendly method for synthesizing high molecular weight polyamides from amino acids.[6]
Procedure:
-
The long-chain amino acid monomer (e.g., this compound) is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
The reactor is purged with an inert gas, typically nitrogen, to prevent oxidation.
-
The temperature is gradually raised to above the melting point of the monomer (e.g., 190-220°C for this compound).
-
The polymerization is carried out under a continuous flow of nitrogen for a specified period (e.g., 2-4 hours) to facilitate the removal of water, a byproduct of the condensation reaction.
-
To achieve a high molecular weight, a high vacuum is then applied for another period (e.g., 1-2 hours) to further drive the reaction to completion by removing the remaining water.
-
The resulting molten polymer is then extruded, cooled, and pelletized.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and transition temperatures of the polymers.[7][8]
TGA Protocol:
-
A small sample of the polymer (5-10 mg) is placed in a TGA crucible.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of thermal degradation.[8][10]
DSC Protocol:
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle. For example, it is first heated from ambient temperature to a temperature above its melting point (e.g., 220°C) at a specific rate (e.g., 10°C/min) to erase its thermal history.[11]
-
It is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
Finally, a second heating scan is performed at the same rate to determine the glass transition temperature (Tg) and melting temperature (Tm).[11][12]
Spectroscopic Analysis: FTIR
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the polymer and confirm the formation of the polyamide structure.[7][13]
FTIR Protocol:
-
A small amount of the polymer sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
An infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
The presence of characteristic amide bond absorptions (Amide I around 1630 cm⁻¹ and Amide II around 1540 cm⁻¹) and the absence of the carboxylic acid and amine absorptions from the monomer confirm successful polymerization.[14]
Molecular Weight Determination: GPC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight and molecular weight distribution of the synthesized polymers.[15]
GPC Protocol:
-
The polymer sample is dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP) for polyamides, at a low concentration (e.g., 1-2 mg/mL).
-
The polymer solution is injected into the GPC system equipped with a suitable column set and a refractive index (RI) detector.
-
The mobile phase (e.g., HFIP with a salt additive) is pumped at a constant flow rate.
-
The elution time of the polymer is compared to a calibration curve generated from polymer standards of known molecular weights to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Visualizing the Process and Structure-Property Relationships
To better understand the workflow of polyamide synthesis and the influence of monomer structure on polymer properties, the following diagrams are provided.
Caption: Workflow for the synthesis and characterization of polyamides from long-chain amino acids.
Caption: Influence of alkyl chain length on key polyamide properties.
References
- 1. researchgate.net [researchgate.net]
- 2. xometry.pro [xometry.pro]
- 3. weerg.com [weerg.com]
- 4. specialchem.com [specialchem.com]
- 5. Nylon PA11 vs PA12: Differences in Polyamides for 3D Printing [fama3d.com]
- 6. KINETIC STUDY OF THE POLYCONDENSATION OF 9-AMINO-NONANOIC ACID* [ccspublishing.org.cn]
- 7. syntechinnovation.com [syntechinnovation.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. tainstruments.com [tainstruments.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. azom.com [azom.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Polyamides: Alternatives to 11-Aminoundecanoic Acid-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
The demand for high-performance polyamides in demanding applications continues to grow. Polyamide 11 (PA11), derived from 11-aminoundecanoic acid, has long been a benchmark for its excellent balance of properties. However, a range of both bio-based and petroleum-derived alternatives offer competitive and, in some cases, superior performance characteristics. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed methodologies to aid in material selection for research, development, and manufacturing.
Performance Comparison of Polyamide Alternatives
The selection of a polyamide is often dictated by its specific performance attributes. The following tables summarize the key mechanical, thermal, and physical properties of various bio-based and petroleum-based polyamides, offering a clear comparison with the incumbent PA11.
Table 1: Mechanical Properties of High-Performance Polyamides
| Property | Test Standard | PA11 | PA12 | PA610 | PA1010 | PA66 | PPA (Glass Filled) | Furan-based PA |
| Tensile Strength (MPa) | ISO 527-1 / ASTM D638 | 35 - 55 | 40 - 50 | 50 - 60 | 50 - 60 | 60 - 85 | 150 - 210 | 40 - 80[1] |
| Flexural Modulus (GPa) | ISO 178 / ASTM D790 | 1.1 - 1.5 | 1.2 - 1.6 | 1.5 - 2.0 | 1.4 - 1.8 | 2.5 - 3.0 | 10 - 15 | ~2.0[1] |
| Elongation at Break (%) | ISO 527-1 / ASTM D638 | 100 - 300 | 100 - 250 | 50 - 150 | 100 - 200 | 50 - 100 | 1 - 3 | 10 - 15[1] |
| Hardness (Shore D) | ISO 868 / ASTM D2240 | 70 - 75 | 72 - 76 | 75 - 80 | 74 - 78 | 80 - 85 | >90 | - |
Table 2: Thermal and Physical Properties of High-Performance Polyamides
| Property | Test Standard | PA11 | PA12 | PA610 | PA1010 | PA66 | PPA | Furan-based PA |
| Melting Temperature (°C) | ISO 11357 / ASTM D3418 | 185 - 190 | 175 - 180 | 210 - 225[2] | 190 - 205 | 255 - 265 | 310 - 330 | Amorphous or >300 |
| Heat Deflection Temperature @ 1.8 MPa (°C) | ISO 75 / ASTM D648 | 50 - 60 | 55 - 65 | 60 - 70 | 60 - 70 | 70 - 90 | 250 - 280[3][4] | >100 |
| Water Absorption, 24h @ 23°C (%) | ISO 62 / ASTM D570 | 0.2 - 0.4 | 0.2 - 0.3 | 0.3 - 0.5 | 0.1 - 0.3 | 1.0 - 1.5 | 0.1 - 0.3 | - |
| Density (g/cm³) | ISO 1183 / ASTM D792 | 1.03 - 1.05 | 1.01 - 1.03 | 1.07 - 1.09[2] | 1.04 - 1.06 | 1.13 - 1.15 | 1.35 - 1.55 | - |
In-Depth Look at Polyamide Alternatives
Bio-Based Polyamides
-
Polyamide 11 (PA11): Derived from castor oil, PA11 is a well-established bio-based polyamide known for its excellent flexibility, impact strength, and chemical resistance, particularly to hydrocarbons.[3][5] It has a lower environmental footprint compared to its petroleum-based counterparts.[6]
-
Polyamide 610 (PA610): This long-chain polyamide is synthesized from sebacic acid (derived from castor oil) and hexamethylenediamine. It offers lower moisture absorption and better dimensional stability than shorter-chain polyamides like PA66.[7] Its properties make it suitable for applications requiring good chemical and UV resistance.[2]
-
Polyamide 1010 (PA1010): Fully derived from castor oil, PA1010 is produced from sebacic acid and 1,10-decanediamine. It exhibits very low water absorption, excellent dimensional stability, and good chemical resistance.[8] Its performance is comparable to PA11 and PA12 in many aspects.
-
Furan-Based Polyamides: These emerging bio-based polymers utilize 2,5-furandicarboxylic acid (FDCA), a monomer derivable from sugars. They have the potential for high thermal stability and excellent barrier properties due to the rigid furan (B31954) ring in their structure.[9] Research is ongoing to optimize their synthesis and mechanical properties.
-
Terpene-Based Polyamides: Terpenes, naturally occurring hydrocarbons from plants, are being explored as building blocks for sustainable polyamides.[10] These polymers can exhibit high glass transition temperatures and thermal stability.[11]
Petroleum-Based Polyamides
-
Polyamide 12 (PA12): A direct competitor to PA11, PA12 offers very similar properties, including low water absorption, excellent dimensional stability, and good chemical resistance.[12][13] It is often chosen for precision parts that require high impact strength and resistance to greases and fuels.
-
Polyamide 66 (PA66): One of the most common engineering polyamides, PA66 is known for its high strength, stiffness, and good thermal stability.[14][15] However, it has higher moisture absorption compared to long-chain polyamides, which can affect its dimensional stability and mechanical properties.[16]
-
Polyphthalamide (PPA): PPAs are semi-aromatic polyamides that bridge the performance gap between conventional polyamides and higher-performance polymers. They offer excellent thermal resistance, high strength and stiffness, and good chemical resistance, retaining their properties at elevated temperatures.[1][17][18][19]
Synthesis Pathways and Experimental Workflows
Visualizing the production and testing processes is crucial for understanding the relationships between monomer origin, polymer structure, and final properties.
References
- 1. Polyphthalamide - Wikipedia [en.wikipedia.org]
- 2. Nylon PA 12: Understanding PA 12 Material [unionfab.com]
- 3. hpp.arkema.com [hpp.arkema.com]
- 4. coirubber.com [coirubber.com]
- 5. Polyamide 11 (PA-11): Enhancing Accurate Technologies Inc.'s Hardware Products | Accurate Technologies [accuratetechnologies.com]
- 6. dokumen.pub [dokumen.pub]
- 7. PA610: Polyamide 610 - NETZSCH Polymers [polymers.netzsch.com]
- 8. ulprospector.com [ulprospector.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Polyamides from terpenes - New biobased class of polyamides [chemeurope.com]
- 11. Sustainable terpene-based polyamides via anionic polymerization of a pinene-derived lactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. smithmetal.com [smithmetal.com]
- 13. ensingerplastics.com [ensingerplastics.com]
- 14. Polyamide 66 (PA 66) Properties and characteristics | ANID POLYMERS | Buy [anid.ru]
- 15. polysynthesis.au [polysynthesis.au]
- 16. hcl-clamping.com [hcl-clamping.com]
- 17. Polyphthalamide (PPA): Properties, applications and processing [kdfeddersen.com]
- 18. xometry.com [xometry.com]
- 19. ensingerplastics.com [ensingerplastics.com]
Mechanical properties of Nylon-11 compared to traditional polyamides like Nylon 6,6
This guide provides a detailed comparison of the mechanical properties of Nylon-11, a bio-based polyamide, and Nylon 6,6, a traditional petroleum-based polyamide. The information is intended for researchers, scientists, and drug development professionals who utilize these polymers in various applications. This document summarizes key performance differences and provides the methodologies for the cited experimental data.
Nylon 11 is distinguished by its derivation from renewable resources, specifically castor oil, which gives it a unique sustainability profile.[1] In contrast, Nylon 6,6 is synthesized from petroleum-based monomers. These fundamental chemical differences lead to distinct mechanical behaviors. Nylon 6,6 generally exhibits higher tensile strength and stiffness, making it suitable for applications requiring high rigidity.[2] Conversely, Nylon-11 is characterized by its excellent flexibility, impact resistance, and lower moisture absorption, rendering it ideal for components that may be exposed to dynamic stresses or humid environments.[1][2]
Data Presentation: Mechanical Properties
The following table summarizes the key mechanical properties of Nylon-11 and Nylon 6,6. The data is presented for both dry (as-molded) and conditioned (exposed to specific humidity and temperature) states, as moisture significantly affects the properties of polyamides.
| Mechanical Property | Test Standard | Condition | Nylon-11 | Nylon 6,6 |
| Tensile Strength | ASTM D638 | Dry | 49 - 52 MPa[3][4] | 80 - 85 MPa[5][6] |
| Conditioned (50% RH) | 49 MPa[3] | 60 - 90 MPa[5] | ||
| Tensile Modulus | ASTM D638 | Dry | 1.6 - 1.7 GPa[3][4] | 3.2 - 3.5 GPa[6][7] |
| Conditioned (50% RH) | 1.6 GPa[3] | 1.0 - 1.3 GPa[5] | ||
| Elongation at Break | ASTM D638 | Dry | 36 - 40%[3][4] | 60 - 70%[6][7] |
| Conditioned (50% RH) | 40%[3] | 200 - 300%[5] | ||
| Flexural Strength | ASTM D790 | Dry | 55 MPa[3] | 110 - 114 MPa[6][8] |
| Flexural Modulus | ASTM D790 | Dry | 1.4 GPa[3] | 3.1 GPa[6][8] |
| Conditioned (50% RH) | - | 1.0 - 1.3 GPa[5] | ||
| Notched Izod Impact Strength | ASTM D256 | Dry (at 23°C) | 71 J/m[3] | 50 - 250 J/m[5] |
| Water Absorption | ASTM D570 (24h immersion) | - | 0.07%[3] | 1.2 - 3.0%[5] |
| ASTM D570 (Saturation) | - | 1.07%[4] | 7.0%[7] |
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized testing methods to ensure comparability and reproducibility. The following sections detail the methodologies for the key experiments cited.
1. Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[9]
-
Specimen Preparation: Test specimens are typically dumbbell-shaped and are prepared by injection molding or machining from a sheet.[10] The dimensions of the specimen depend on the material's rigidity and thickness.[10] For this comparison, Type I specimens are commonly used.[10]
-
Conditioning: Prior to testing, specimens are conditioned to a specific environment. "Dry" or "as-molded" specimens are tested with minimal exposure to humidity. "Conditioned" specimens are typically stored at 23°C and 50% relative humidity for a specified period until moisture equilibrium is reached.[11]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine.[12] A tensile load is applied to the specimen at a constant crosshead speed until it fractures.[13] The force and the elongation of the specimen are continuously monitored and recorded.[14]
-
Data Analysis: From the recorded load-elongation curve, the tensile strength, tensile modulus, and elongation at break are calculated.[15]
2. Flexural Properties (ASTM D790)
This test method is used to determine the flexural strength and flexural modulus of plastics.[16]
-
Specimen Preparation: Rectangular specimens of a specified dimension are used.[16]
-
Conditioning: Similar to tensile testing, specimens are conditioned to either a dry or a specific humidity and temperature state.
-
Test Procedure: The test specimen is supported at both ends and a load is applied to the center (three-point bending test).[17][18] The load and the deflection of the specimen are recorded until the specimen fractures or reaches a specified strain.[18]
-
Data Analysis: The flexural strength is calculated from the maximum load achieved, and the flexural modulus is determined from the slope of the initial linear portion of the load-deflection curve.[19]
3. Notched Izod Impact Strength (ASTM D256)
This test method is used to determine the impact resistance of plastics.[20]
-
Specimen Preparation: A rectangular specimen with a V-notch machined into it is prepared.[21] The notch serves to concentrate the stress and promote a brittle fracture.[22]
-
Conditioning: Specimens are conditioned as per the requirements of the material specification.[11]
-
Test Procedure: The notched specimen is clamped in a cantilever position in the testing apparatus.[11] A pendulum is released from a specified height, striking and fracturing the specimen at the notch.[23][24]
-
Data Analysis: The energy absorbed by the specimen during fracture is measured, and the impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.[21]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the mechanical testing of polyamide materials.
References
- 1. xpneumatic.com [xpneumatic.com]
- 2. cabledatasheet.com [cabledatasheet.com]
- 3. formlabs-media.formlabs.com [formlabs-media.formlabs.com]
- 4. weerg.com [weerg.com]
- 5. cdn.manomano.com [cdn.manomano.com]
- 6. directplastics.co.uk [directplastics.co.uk]
- 7. actionplasticsinc.com [actionplasticsinc.com]
- 8. smithmetal.com [smithmetal.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. zwickroell.com [zwickroell.com]
- 11. azom.com [azom.com]
- 12. mse.iastate.edu [mse.iastate.edu]
- 13. Tensile testing of polyethylene [doitpoms.ac.uk]
- 14. mtu.edu [mtu.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. testresources.net [testresources.net]
- 17. tamuk.edu [tamuk.edu]
- 18. Flexural Properties Testing [intertek.com]
- 19. ddltesting.com [ddltesting.com]
- 20. zwickroell.com [zwickroell.com]
- 21. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 22. Virtual Labs [sm-nitk.vlabs.ac.in]
- 23. pcepurnia.org [pcepurnia.org]
- 24. How to Perform an Izod Impact Test Step by Step – A Comprehensive Guide by Pacorr [pacorr.com]
A Comparative Guide to the Chemical Resistance of Nylon-11 and Nylon-12 in Automotive Applications
A deep dive into the chemical compatibility of two leading polyamides, providing researchers, scientists, and drug development professionals with essential data for material selection in demanding automotive environments.
In the high-stakes world of automotive engineering, the selection of materials that can withstand harsh chemical environments is paramount. Nylon-11 and Nylon-12, two semi-crystalline polyamides, are often leading contenders for components that come into contact with a variety of automotive fluids. This guide provides an objective comparison of their chemical resistance, supported by experimental data, to aid in informed decision-making for your research and development needs.
General Overview of Chemical Resistance
Both Nylon-11 and Nylon-12 are known for their excellent resistance to a wide range of chemicals, including hydrocarbons, oils, and greases.[1][2] This makes them suitable for applications such as fuel lines, pneumatic tubing, and connectors.[2][3] However, nuanced differences in their molecular structure lead to variations in their performance when exposed to specific automotive fluids.
Nylon-12 generally exhibits slightly better resistance to hydrocarbons and some organic solvents.[1] In contrast, Nylon-11, derived from renewable castor oil, is often highlighted for its superior resistance to fuels and oils.[2]
Quantitative Analysis of Chemical Resistance
To provide a clear comparison, the following tables summarize the percentage change in mechanical and dimensional properties of Nylon-11 and Nylon-12 after immersion in various automotive fluids. The data is based on a study conducted by Stratasys, where specimens were tested in accordance with ASTM D543 standards.[4]
Table 1: Change in Mechanical Properties after 168 hours of Immersion
| Chemical Fluid | Material | Change in Ultimate Tensile Strength (%) | Change in Modulus (%) | Change in Elongation at Break (%) |
| Synthetic Motor Oil | Nylon-11 | +1 | +2 | -9 |
| Nylon-12 | +2 | +5 | -7 | |
| Screenwash | Nylon-11 | -4 | -8 | -4 |
| Nylon-12 | -4 | -8 | +16 | |
| Distilled Water | Nylon-11 | 0 | -7 | +5 |
| Nylon-12 | 0 | -4 | -1 |
Table 2: Change in Dimensions and Weight after 168 hours of Immersion
| Chemical Fluid | Material | Change in Diameter (%) | Change in Thickness (%) | Change in Weight (%) |
| Synthetic Motor Oil | Nylon-11 | 0.0 | 0.0 | 1.0 |
| Nylon-12 | 0.0 | -0.5 | 0.4 | |
| Screenwash | Nylon-11 | 0.0 | 0.2 | 0.3 |
| Nylon-12 | 0.0 | 0.2 | 0.3 | |
| Distilled Water | Nylon-11 | 0.0 | 0.2 | 1.0 |
| Nylon-12 | 0.0 | 0.7 | 0.6 |
Experimental Protocols
The data presented above was obtained following the ASTM D543 standard practice for evaluating the resistance of plastics to chemical reagents.[4]
ASTM D543: Standard Practice for Evaluating the Resistance of Plastics to Chemical Reagents
This standard test method is widely used to assess the chemical resistance of plastics. The general procedure involves the following steps:
-
Specimen Preparation: Standardized test specimens of the plastic materials are prepared.
-
Initial Measurement: The initial weight, dimensions, and mechanical properties (e.g., tensile strength, modulus of elasticity, elongation at break) of the specimens are measured and recorded.
-
Immersion: The specimens are fully immersed in the test chemical for a specified period and at a controlled temperature. For the data presented, the immersion time was 168 hours.[4]
-
Post-Immersion Analysis: After the immersion period, the specimens are removed, cleaned, and dried.
-
Final Measurement: The weight, dimensions, and mechanical properties of the conditioned specimens are measured again.
-
Calculation of Change: The percentage change in each property is calculated to determine the effect of the chemical agent on the plastic material.
Visualizing the Comparison
To further illustrate the comparative performance, the following diagrams visualize the chemical resistance characteristics and the experimental workflow.
Caption: Comparative Chemical Resistance of Nylon-11 and Nylon-12.
Caption: ASTM D543 Experimental Workflow.
Conclusion
The choice between Nylon-11 and Nylon-12 for automotive applications requires a careful consideration of the specific chemical environment the component will be exposed to. While both materials offer robust chemical resistance, the quantitative data suggests subtle but important differences.
Nylon-12 shows a slight advantage in terms of lower weight gain and, in some cases, better retention of mechanical properties after immersion in synthetic motor oil. For applications involving screenwash, the choice is less clear-cut, with Nylon-12 exhibiting a significant increase in elongation at break, which could be beneficial or detrimental depending on the application's requirements. In distilled water, both materials show minimal changes, with Nylon-11 exhibiting slightly higher water absorption by weight.
It is crucial for researchers and engineers to consult specific chemical compatibility charts from manufacturers like Arkema for Rilsan® PA11 and Evonik for VESTAMID® PA12 and, most importantly, to conduct testing that mimics the end-use conditions to ensure optimal material performance and longevity.[5][6]
References
A Comparative Guide to 11-Aminoundecanoic Acid-Based Polymers and Other Leading Alternatives in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a suitable polymeric carrier is a critical determinant of a drug delivery system's success. This guide provides a comparative analysis of 11-Aminoundecanoic Acid (11-AUA)-based polymers, specifically Polyamide 11 (PA11), against two widely used biodegradable polyesters, Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL). The comparison focuses on key performance metrics including drug loading efficiency, release kinetics, and biocompatibility, supported by experimental data and detailed methodologies.
Introduction to Polymer Candidates
This compound-Based Polymers (Polyamide 11): Derived from castor oil, Polyamide 11 (also known as Nylon 11) is a bio-based, non-degradable polyamide. Its unique properties, including good biocompatibility, high thermal stability, and mechanical strength, have garnered interest for its use in drug delivery applications, particularly for implantable devices and long-term release formulations.[1]
Poly(lactic-co-glycolic acid) (PLGA): PLGA is a biodegradable and biocompatible copolymer extensively used in FDA-approved therapeutic devices.[2][3] Its degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid, allowing for a wide range of drug release profiles.[2]
Polycaprolactone (PCL): PCL is a semi-crystalline, biodegradable polyester (B1180765) known for its slow degradation rate, high permeability to small molecules, and excellent biocompatibility.[3][] These characteristics make it a suitable candidate for long-term drug delivery systems and implantable devices.
Comparative Performance Data
The following tables summarize key quantitative data from various studies to facilitate a comparison between PA11, PLGA, and PCL in drug delivery applications. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from individual studies. Variations in experimental conditions, drug molecules, and fabrication methods can influence the results.
| Polymer | Drug | Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA | Doxorubicin | Nanoparticles | 23.8 ± 1.7 | - | [5] |
| PLGA | Capecitabine (B1668275) | Nanoparticles | 16.98 ± 0.7 | 88.4 ± 0.17 | [1] |
| PLGA | Doxorubicin | Nanoparticles | 0.022 ± 0.001 | 74.3 ± 1.9 | [6] |
| PLGA | Hydrophilic & Hydrophobic anti-glaucoma drugs | Microparticles | 2.84 | 95 | [5] |
| PCL | Hydrophilic & Hydrophobic anti-glaucoma drugs | Microparticles | 2.91 | 97 | [5] |
| mPEG-PCL | SN-38 | Nanoparticles | - | Max value at 1:2-1:3 hydrophilic:hydrophobic ratio | [7] |
| mPEG-PLGA | SN-38 | Nanoparticles | - | Max value at 1:2-1:3 hydrophilic:hydrophobic ratio | [7] |
Table 1: Drug Loading and Encapsulation Efficiency. This table highlights the capacity of each polymer to incorporate different drug molecules.
| Polymer | Drug | Formulation | Release Profile | Duration | Reference |
| PLGA | Doxorubicin | Nanoparticles | Sustained release | Monitored in vivo | [5] |
| PLGA | Capecitabine | Nanoparticles | Biphasic: Initial burst followed by sustained release | Up to 5 days | [1] |
| PLGA | Doxorubicin | Nanoparticles | Biphasic | - | [6] |
| PLGA | Hydrophilic & Hydrophobic anti-glaucoma drugs | Microparticles | 100% release | ~32 days | [5] |
| PCL | Hydrophilic & Hydrophobic anti-glaucoma drugs | Microparticles | 100% release | ~32 days | [5] |
Table 2: Drug Release Characteristics. This table outlines the release kinetics and duration for different polymer-drug combinations.
| Polymer | Cell Line | Assay | Result | Reference |
| PLGA | Retinal microvascular endothelial cells | MTT | Lower toxicity compared to PCL | [8] |
| PCL | Retinal microvascular endothelial cells | MTT | Higher toxicity compared to PEG-PLGA | [8] |
| PEG-PLGA | Retinal microvascular endothelial cells | MTT | Lowest toxicity among the three | [8] |
| PLGA (+ charge) | L5178Y, TK6, 16HBE14o- | Cytotoxicity, Genotoxicity | Cytotoxic, induced ROS and chromosomal aberrations | [7] |
Table 3: In Vitro Biocompatibility. This table presents a summary of the cytotoxic effects of the polymers on different cell lines.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for nanoparticle formulation, drug release studies, and biocompatibility assessment.
Nanoparticle Formulation via Solvent Evaporation
The solvent evaporation method is a common technique for preparing polymeric nanoparticles.[9]
Protocol:
-
Dissolve the polymer (e.g., PLGA, PCL, or PA11) and the drug in a suitable organic solvent (e.g., acetone, dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under continuous stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature.
-
Collect the formed nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
Nanoparticle preparation workflow.
In Vitro Drug Release Study
This protocol is used to determine the rate and extent of drug release from the polymeric nanoparticles.
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Place the dispersion in a dialysis bag or use a sample-and-separate method.
-
Incubate the system at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
In vitro drug release testing workflow.
In Vitro Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cytotoxicity.
Protocol:
-
Seed cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the polymer nanoparticles in a cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions.
-
Incubate the cells with the nanoparticles for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. A comparative analysis of PLA and PCL microparticles for hydrophilic and hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of a polymeric (PLGA) nanoparticulate drug delivery system with simultaneous incorporation of chemotherapeutic and thermo-optical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of mPEG-PCL and mPEG-PLGA on encapsulation efficiency and drug-loading of SN-38 NPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the formulation of PLGA microparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11-Aminoundecanoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 11-aminoundecanoic acid is critical for maintaining a secure research environment and ensuring environmental responsibility. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. The following protocols are designed to deliver immediate, practical information, fostering a culture of safety and trust in laboratory operations.
Immediate Safety and Hazard Information
This compound is a white crystalline solid. While it is readily biodegradable, it is crucial to handle it with care due to its potential hazards. It may cause skin and eye irritation, and inhalation of dust or ingestion of the compound can be harmful.[1] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or fine dust. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste—solid, liquid solution, or contaminated labware.
Solid this compound Waste
-
Collection:
-
Carefully sweep solid this compound into a designated, clearly labeled hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, consider dampening it slightly with water before sweeping.
-
-
Containerization:
-
Use a sturdy, leak-proof container with a secure lid.
-
The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
-
Labeling:
-
Label the container clearly as "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity and the date of accumulation.
-
-
Storage and Disposal:
Aqueous Solutions of this compound
For dilute aqueous solutions (<5% w/v), neutralization may be an option prior to drain disposal, provided it is permitted by local regulations.
-
Neutralization (for dilute solutions only):
-
Work in a well-ventilated area, such as a fume hood.
-
Slowly add a dilute acid (e.g., 5% acetic acid or 1M HCl) or a dilute base (e.g., 1M NaOH) to adjust the pH to a neutral range (typically between 6 and 8). Monitor the pH using pH paper or a calibrated meter.
-
Be aware that neutralization can generate heat. Proceed slowly and with caution.
-
-
Disposal of Neutralized Solution:
-
Once neutralized, and if permitted by your institution's and local wastewater regulations, the solution may be poured down the drain with copious amounts of running water.
-
Crucially, always check and adhere to your local and institutional guidelines for drain disposal of chemicals.
-
-
Concentrated Solutions:
-
Concentrated solutions should be treated as hazardous waste.
-
Transfer the solution to a labeled, sealed container and dispose of it through a licensed chemical waste contractor.
-
Contaminated Labware and Materials
-
Decontamination:
-
Rinse contaminated glassware and equipment thoroughly with a suitable solvent (e.g., water, followed by a detergent wash). The first rinse should be collected and disposed of as hazardous waste.
-
For spills, dampen the solid material with 5% acetic acid before transferring it to a suitable container.[1] Use absorbent paper dampened with 5% acetic acid to clean up any remaining material.[1]
-
-
Disposal of Contaminated Materials:
-
All contaminated materials, including gloves, absorbent pads, and paper towels, should be sealed in a vapor-tight plastic bag.[1]
-
Dispose of the sealed bag as solid hazardous waste.
-
Experimental Protocol: Neutralization of Dilute this compound Solution
This protocol outlines the steps for neutralizing a 1-liter, 1% (w/v) aqueous solution of this compound.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Perform the procedure in a certified chemical fume hood.
-
Prepare a 1M solution of hydrochloric acid (HCl) and a 1M solution of sodium hydroxide (B78521) (NaOH).
-
Have pH indicator strips or a calibrated pH meter ready.
-
-
Procedure:
-
Place the beaker containing the this compound solution on a magnetic stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly, add the 1M HCl dropwise to the solution while monitoring the pH. Continue until the pH is within the neutral range (6-8). If the pH becomes too acidic, slowly add 1M NaOH to bring it back to the neutral range.
-
Once the pH is stable in the neutral range, turn off the stir plate.
-
-
Disposal:
-
Consult local regulations. If permitted, dispose of the neutralized solution down the drain with a large volume of running water.
-
If drain disposal is not permitted, containerize the neutralized solution as non-hazardous waste for collection.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 11-Aminoundecanoic Acid
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 11-Aminoundecanoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures will minimize risks and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields conforming to European standard EN 166 or NIOSH (US) are required.[1][4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as when handling large quantities.[3] | |
| Hand Protection | Protective Gloves | Nitrile or butyl rubber gloves are highly recommended.[3] Gloves must be inspected prior to use and disposed of if any damage is present.[1][5] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement for body protection.[3] |
| Impervious Apron | To be worn over a lab coat when transferring larger volumes of the substance to provide additional protection.[3] | |
| Respiratory Protection | Respirator | Not generally required under normal use conditions with adequate ventilation.[4][6] A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale use, in cases of insufficient ventilation, or when dust formation is likely.[4][7] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3][7]
-
Confirm that an eye wash station and safety shower are readily accessible.[2]
-
Inspect all PPE for integrity before use.
-
Keep all containers of this compound tightly closed when not in use.[1][4]
2. Handling:
-
Avoid all direct personal contact with the substance, including inhalation of dust.[3]
-
Do not allow the chemical to come into contact with open cuts, abraded, or irritated skin.[3]
-
When weighing or transferring the solid material, do so in a manner that minimizes dust generation.
-
Handle in accordance with good industrial hygiene and safety practices.[1][4] This includes not eating, drinking, or smoking in the work area.[4]
3. Storage:
-
Store this compound in a dry, cool, and well-ventilated place.[1][4]
-
Keep the container tightly closed and, if possible, under a nitrogen atmosphere.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, closed, and clearly labeled container for disposal.[1][8]
2. Spill Management:
-
In the event of a small spill, dampen the solid material with 5% acetic acid.[8]
-
Transfer the dampened material to a suitable container for disposal.[8]
-
Use absorbent paper dampened with 5% acetic acid to clean up any remaining residue.[8]
-
Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[8]
-
Wash the contaminated surface with 5% acetic acid followed by a soap and water solution.[8]
3. Final Disposal:
-
Dispose of waste materials through a licensed professional waste disposal service.[9]
-
Do not allow the chemical to enter drains or surface water.[1][5][7][10]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
IV. Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, get medical attention.[1][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]
Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.it [fishersci.it]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. arkema.com [arkema.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. media.iris-biotech.de [media.iris-biotech.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
